molecular formula C7H4BrF2NO2 B2403988 2-Amino-4-bromo-3,5-difluorobenzoic acid CAS No. 1698027-86-9

2-Amino-4-bromo-3,5-difluorobenzoic acid

Cat. No.: B2403988
CAS No.: 1698027-86-9
M. Wt: 252.015
InChI Key: HMEMIUSIGMVLLA-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS 2387928-70-1) is a multifunctional halogenated benzoic acid derivative of significant interest in advanced medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate, or "building block," for the construction of more complex molecules. Its specific structure, featuring an amino group and multiple halogen substituents on a benzoic acid scaffold, allows researchers to efficiently introduce unique substitution patterns that are critical for modulating the biological activity and physicochemical properties of potential drug candidates . A primary and high-value application of such specialized aminobenzoic acids is in the synthesis of novel quinazoline derivatives, which have been demonstrated to act as potent and selective inhibitors of the KRAS protein, a high-value target in oncology . Inhibiting KRAS, particularly the challenging G12D mutant, represents a cutting-edge approach for developing new therapeutics for cancers such as pancreatic ductal adenocarcinoma, colorectal carcinoma, and non-small cell lung carcinoma . Furthermore, halogenated 2-aminobenzoic acids are extensively investigated for their antimutagenic properties and serve as core structures in the development of various pharmacologically active compounds . This product is intended for research purposes only. Researchers should handle this material with care, adhering to all appropriate safety protocols. It is recommended to store the compound in a cool (2-8°C) place, protected from light to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEMIUSIGMVLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-3,5-difluorobenzoic acid

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecules with tailored properties. This compound is a trifunctional aromatic compound that has garnered significant interest as a versatile synthetic intermediate. Its unique architecture, featuring an amino group, a carboxylic acid, and strategically placed halogen atoms (bromine and fluorine), provides a rich platform for a multitude of chemical transformations.

The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons highly valuable in drug discovery.[1] The bromine atom serves as a convenient handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[2] Furthermore, the amino and carboxylic acid groups offer sites for amidation, esterification, and other derivatizations.

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics in their synthetic endeavors. We will delve into its structural attributes, predicted and experimental properties, and provide detailed, field-proven protocols for their determination, grounding our discussion in the principles of scientific integrity and practical application.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule's structure and its associated identifiers is the foundation of all subsequent chemical investigation.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChemLite
Molecular Formula C₇H₄BrF₂NO₂[3]
Molecular Weight 252.01 g/mol [4]
Monoisotopic Mass 250.93935 Da[3]
SMILES C1=C(C(=C(C(=C1F)Br)F)N)C(=O)O[3]
InChI InChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13)[3]
InChIKey HMEMIUSIGMVLLA-UHFFFAOYSA-N[3]

Predicted Physicochemical Properties and Their Significance

Computational models provide valuable initial estimates of a compound's behavior, guiding experimental design and hypothesis generation. These predictions are derived from the molecule's structure using established algorithms.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSignificance in Drug Discovery & Synthesis
XlogP 2.2Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability.[3]
Hydrogen Bond Donors 2The amino and carboxylic acid groups can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors 3The oxygen and fluorine atoms can accept hydrogen bonds, contributing to interactions with biological targets and solvents.
Polar Surface Area (PSA) 63.3 ŲSuggests good potential for oral bioavailability and cell permeability.
Rotatable Bond Count 1Low rotational freedom implies a more rigid conformation, which can be advantageous for specific receptor binding.

Experimental Protocols for Physicochemical Property Determination

The following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the process.

Solubility Profile Assessment

Expertise & Rationale: Determining solubility is fundamental. It dictates the choice of solvents for reactions, purification, and formulation. A tiered approach, starting with water and progressing through solvents of varying polarity and pH, provides a comprehensive profile. Using both a weak base (NaHCO₃) and a strong base (NaOH) allows for the differentiation between strong and weak acids.[5][6]

Experimental Protocol:

  • Preparation: Label a series of small, clean test tubes for each solvent: Water, 5% HCl, 5% NaHCO₃, 5% NaOH, and Diethyl Ether.

  • Sample Addition: To each tube, add approximately 25 mg of this compound.

  • Solvent Titration: Add the corresponding solvent to each tube in 0.25 mL increments, up to a total of 0.75 mL.[5][6]

  • Mixing: After each addition, vigorously shake or vortex the tube for 30 seconds.

  • Observation: Record the compound as "soluble," "partially soluble," or "insoluble" at each stage.

  • pH Confirmation (for water): If the compound is soluble or partially soluble in water, test the resulting solution with pH paper. A pH below 7 confirms the acidic nature of the carboxylic acid.[7]

  • Validation for Bases: For the NaOH and NaHCO₃ tubes where solubility is observed, re-acidify the solution dropwise with 5% HCl. The reappearance of a precipitate validates that solubility was due to salt formation.[7]

Caption: Workflow for comprehensive solubility assessment.

Determination of Acid Dissociation Constants (pKa)

Expertise & Rationale: The pKa values of the ionizable groups (carboxylic acid and amino group) are critical as they determine the charge state of the molecule at a given pH. This influences solubility, membrane transport, and receptor binding. A potentiometric titration is the gold standard for pKa determination.[8] The molecule is first fully protonated with a strong acid, then titrated with a strong base, allowing for the observation of both pKa values from the resulting curve.[9][10][11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Acidification: Place the solution in a beaker with a magnetic stirrer. Slowly add a strong acid (e.g., 0.1 M HCl) until the pH drops to ~1.5 to ensure both the amino and carboxyl groups are fully protonated.[11]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the solution. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration until the pH reaches ~12.5 to ensure both groups have been deprotonated.[11]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two equivalence points. The pKa of the carboxylic acid (pKa₁) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point).

    • The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

Caption: Workflow for pKa determination via potentiometric titration.

Determination of the Partition Coefficient (LogP)

Expertise & Rationale: The 1-octanol/water partition coefficient (LogP) is the industry standard measure of a compound's lipophilicity.[12][13] It is a key predictor of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). While the traditional shake-flask method is direct, a reverse-phase high-performance liquid chromatography (RP-HPLC) based method is often more efficient and requires less material, making it suitable for drug discovery settings.[14][15] This protocol describes the more resource-sparing HPLC method.

Experimental Protocol:

  • Calibration:

    • Prepare a set of standard compounds with known, well-established LogP values.

    • Analyze each standard by RP-HPLC under isocratic conditions (e.g., using a C18 column and a mobile phase of methanol/water).

    • Measure the retention time (t_R) for each standard.

    • Calculate the retention factor, k', for each standard: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

    • Create a calibration curve by plotting the known LogP values (y-axis) against the corresponding log(k') values (x-axis).

  • Sample Analysis:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Inject the sample onto the same RP-HPLC system under the identical isocratic conditions used for the standards.

    • Measure the retention time (t_R) of the compound.

  • LogP Calculation:

    • Calculate the retention factor, k', for the target compound using its measured retention time.

    • Calculate log(k').

    • Using the equation of the line from the calibration curve, interpolate the LogP value for this compound from its log(k') value.

Caption: Workflow for LogP determination using RP-HPLC.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on its functional groups and substitution pattern.

  • ¹H NMR (Proton NMR): The spectrum is expected to show a single aromatic proton as a singlet or a narrow triplet (due to coupling with adjacent fluorine atoms). The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will be complex due to carbon-fluorine coupling. We expect to see 7 distinct carbon signals. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large one-bond coupling constants (¹J_CF). Other carbons in the ring will show smaller two- or three-bond couplings (²J_CF, ³J_CF). The carbonyl carbon of the carboxylic acid will be the most downfield signal.[16]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

    • N-H stretch: Two bands around 3300-3500 cm⁻¹ for the primary amine.

    • O-H stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

    • C=O stretch: A strong, sharp absorption around 1700 cm⁻¹ for the carbonyl group.

    • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

    • C-Br stretch: A weaker absorption in the 500-650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of a monobrominated compound.

Applications in Research and Development

The true value of a chemical building block is realized in its application. This compound is a precursor for a range of higher-value compounds.

  • Medicinal Chemistry: Analogues of this compound, such as 2-Amino-4-bromo-3-fluorobenzoic acid, are used in the synthesis of quinazoline-based compounds investigated as antitumor agents.[17] The core structure is prevalent in molecules designed to target protein kinases.[2]

  • Agrochemicals: Fluorinated and brominated aromatic acids are common scaffolds in the development of novel herbicides and pesticides, where metabolic resistance and target specificity are key design elements.[18]

  • Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or organic electronic materials where specific electronic and physical properties are desired.

Conclusion

This compound represents a potent and versatile tool for the modern synthetic chemist. Its combination of an amine, a carboxylic acid, and halogen substituents on a fluorinated ring provides a rich array of synthetic possibilities. A thorough understanding of its physicochemical properties—solubility, pKa, and lipophilicity—is not merely academic; it is the critical foundation for its effective and efficient application. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to unlock the full potential of this valuable chemical intermediate in the pursuit of new medicines, materials, and agrochemicals.

References

  • National Sun Yat-sen University. (n.d.). Exp.2 Determination of isoelectric point. Retrieved February 15, 2026, from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 15, 2026, from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 15, 2026, from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved February 15, 2026, from [Link]

  • DEPARTMENT OF BIOTECHNOLOGY. (n.d.). Titration curve of an Amino acid. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Chemistry Lab Report 4. Retrieved February 15, 2026, from [Link]

  • Virtual Amrita Laboratories. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved February 15, 2026, from [Link]

  • Course Hero. (n.d.). 1441 H. Retrieved February 15, 2026, from [Link]

  • Studylib. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 15, 2026, from [Link]...

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 15, 2026, from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C7H4BrF2NO2). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • Ovid. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • Google Patents. (n.d.). CN107162981A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • LinkedIn. (2025, December 25). Unlocking the Secrets of 2-Amino-4-Fluorobenzoic Acid's Uses. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved February 15, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-5-bromo-4-fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • IndiaMART. (n.d.). 2-Amino 4-bromo benzoic acid, 352 Degree C, Packaging Type: Bag. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorobenzoic acid. Retrieved February 15, 2026, from [Link]

Sources

2-Amino-4-bromo-3,5-difluorobenzoic acid 1H NMR and 13C NMR data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 2-Amino-4-bromo-3,5-difluorobenzoic Acid via NMR Spectroscopy

Executive Summary

This guide details the structural characterization of This compound , a highly functionalized aromatic scaffold often utilized as an intermediate in the synthesis of gyrase inhibitors and kinase-targeting oncological agents.

Due to the presence of two non-equivalent fluorine atoms (


F, spin 1/2) and a bromine atom, the NMR spectra of this compound exhibit complex splitting patterns (J-coupling) that deviate from standard first-order analysis. This guide provides a theoretical framework and predicted spectral data to assist researchers in validating the identity of this compound.

Structural Analysis & Coupling Logic

Before analyzing the spectra, we must map the scalar couplings (


) induced by the fluorine atoms. The molecule is asymmetric , meaning F3 and F5 are chemically and magnetically non-equivalent.

Structure Numbering:

  • C1: Carboxyl group attachment (-COOH)

  • C2: Amino group attachment (-NH

    
    )
    
  • C3: Fluorine (F3)

  • C4: Bromine (Br)[1][2]

  • C5: Fluorine (F5)

  • C6: Proton (H6)

Caption: Carbon connectivity and dominant J-coupling vectors induced by Fluorine atoms at positions 3 and 5.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening of the amino and acid protons, the choice of solvent is critical.

Recommended Solvent: DMSO-d


  (Dimethyl sulfoxide-d

)
  • Rationale: DMSO-d

    
     is excellent for solubilizing polar zwitterionic amino acids. It also slows the exchange rate of labile protons (-NH
    
    
    
    , -COOH), often allowing them to appear as distinct peaks rather than broad humps.

Instrument Parameters:

  • Frequency: 400 MHz or higher (recommended to resolve complex F-H couplings).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 
      H: Standard zg30 or equivalent.
      
    • 
      C: Proton-decoupled zgpg30. Note: 
      
      
      
      F decoupling is highly recommended if available to simplify the carbon spectrum.

Predicted H NMR Data

The proton spectrum is dominated by the single aromatic proton at position 6 (H6) and the labile protons.

Chemical Shift (

, ppm)
IntegrationMultiplicityCoupling Constant (

, Hz)
Assignment
13.0 - 13.5 1HBroad Singlet--COOH (Acidic proton)
7.45 - 7.55 1HDoublet (d)

Hz
H-6 (Aromatic)
6.0 - 6.5 2HBroad Singlet--NH

(Amino protons)

Detailed Interpretation:

  • H-6 (Aromatic): This proton is located at position 6.[3] It is ortho to the Fluorine at C5. This proximity results in a large

    
     coupling, typically splitting the signal into a distinct doublet.
    
    • Note: A smaller long-range coupling (

      
      ) to F3 might be observed as additional broadening or a very fine splitting (< 2 Hz), but the dominant feature is the doublet from F5.
      
  • -NH

    
    :  In DMSO-d
    
    
    
    , the amino protons usually appear between 5.0 and 7.0 ppm. The electron-withdrawing nature of the ring (F, Br) may shift this downfield slightly.
  • -COOH: The carboxylic acid proton is very descaled, appearing downfield >12 ppm.

Predicted C NMR Data

The


C spectrum is the most diagnostic tool for this molecule due to the "fingerprint" splitting patterns caused by the two fluorine atoms.

Note: Values are predicted based on substituent chemical shift additivity rules (SCS) for polysubstituted benzenes.

Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
AssignmentAnalysis
167.5 d or dd

C-1 (C=O)Carboxyl carbon.
153.0 d (large)

C-5 (C-F)Directly bonded to F.
148.5 d (large)

C-3 (C-F)Directly bonded to F.
142.0 d or dd

C-2 (C-NH

)
Ortho to F3.
118.5 d

C-6 (C-H)Ortho to F5.
105.0 dd (pseudo-t)

C-4 (C-Br)Diagnostic Peak.

Deep Dive: The C-4 Diagnostic Peak Carbon C4 is unique because it is flanked by two fluorine atoms (F3 and F5).

  • It experiences a

    
     coupling from F3 (~20 Hz).
    
  • It experiences a

    
     coupling from F5 (~20 Hz).
    
  • Result: This signal will appear as a Doublet of Doublets (dd) . However, because the coupling constants are similar, it often resembles a Triplet (t) with intensities 1:2:1. This "pseudo-triplet" at ~105 ppm is the strongest evidence for the 3,5-difluoro substitution pattern.

Quality Control & Validation Workflow

To confirm the identity of the synthesized or purchased material, follow this logic flow.

Caption: Decision tree for validating the 3,5-difluoro substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for coupling constants).

  • Reich, H. J. (2024). WinPLT NMR Data: Chemical Shifts and Coupling Constants for Fluorine. University of Wisconsin-Madison.

  • ChemicalBook. (2024). 4-Bromo-3,5-difluorobenzoic acid NMR Spectrum Data (Analog comparison).

  • PubChem. (2024). Compound Summary: 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (Structural Analog). National Library of Medicine.

Sources

A Senior Application Scientist's Guide to the Commercial Landscape of Halogenated Anthranilic Acid Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Application of Substituted 2-Aminobenzoic Acids

Introduction

This guide, therefore, aims to provide a more practical and immediately applicable resource for researchers. It will first address the apparent lack of direct commercial sources for 2-Amino-4-bromo-3,5-difluorobenzoic acid and then pivot to a detailed exploration of its commercially available, structurally similar analogs. These alternative compounds offer a rich palette of reactivity and are invaluable tools for the synthesis of novel chemical entities. We will delve into their commercial availability, synthesis, applications, and safety considerations, providing a holistic view for their effective utilization in research and development.

Commercially Available Halogenated 2-Aminobenzoic Acid Analogs

While the specifically requested compound is elusive, a variety of other halogenated aminobenzoic acids are commercially available, providing researchers with a range of starting points for their synthetic endeavors. These analogs serve as versatile scaffolds in drug discovery and fine chemical synthesis.

Below is a summary of some of the most relevant and readily accessible analogs:

IUPAC NameCAS NumberRepresentative SuppliersTypical Purity
2-Amino-4-bromo-3-fluorobenzoic acid1416013-62-1Molbase, Echemi, Fluorochem Ltd.[1][2]≥95% to ≥98%[1]
2-Amino-4-bromo-5-chloro-3,6-difluorobenzoic acid2387928-70-1Fluorochem, ChemScene[3][4]≥95%[3][4]
2-Amino-4-bromo-3,6-difluorobenzoic acid1698535-33-9Advanced ChemBlocks[5]97%[5]
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid1698027-17-6Fluorochem[6]97%[6]
2-Amino-3,5-dibromo-4-fluorobenzoic acidNot readily availableNATIONAL ANALYTICAL CORPORATION[7]98%[7]
2-Amino-5-bromo-3-fluorobenzoic acidNot readily availableAllfluoro pharmaceutical co. ltd., Shenzhen Nexconn Pharmatechs Ltd.[8]≥98%[8]

Synthesis and Mechanistic Insights

The synthesis of halogenated aminobenzoic acids often involves multi-step sequences starting from readily available precursors. A common and illustrative example is the synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid .

Example Protocol: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid

A prevalent synthetic route for 2-Amino-4-bromo-3-fluorobenzoic acid involves the oxidative cleavage of a corresponding isatin derivative.[2][9]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 6-bromo-7-fluoroindoline-2,3-dione (1 equivalent) is suspended in a 2 N aqueous solution of sodium hydroxide at 0°C.

  • Oxidative Cleavage: Hydrogen peroxide (30% aqueous solution) is added dropwise to the cooled mixture. The reaction is then allowed to warm to room temperature and stirred for approximately 16 hours. The strongly basic conditions facilitate the deprotonation of the isatin, and the subsequent nucleophilic attack by the hydroperoxide anion leads to the cleavage of the five-membered ring.

  • Quenching: The reaction is carefully quenched with a reducing agent, such as sodium sulfite (Na2SO3), to neutralize any remaining hydrogen peroxide.

  • Acidification and Precipitation: The reaction mixture is acidified with concentrated hydrochloric acid to a pH of 2. This protonates the carboxylate and the amino groups, leading to the precipitation of the desired 2-Amino-4-bromo-3-fluorobenzoic acid as a solid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water to remove any inorganic salts, and dried to yield the final product. This route has been reported to produce the desired product in high yield (around 94%).[9]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product 6-bromo-7-fluoroindoline-2,3-dione 6-bromo-7-fluoroindoline-2,3-dione mixing Mixing and Cooling (0°C) 6-bromo-7-fluoroindoline-2,3-dione->mixing NaOH 2N NaOH (aq) NaOH->mixing H2O2 H2O2 (30%) H2O2->mixing Na2SO3 Na2SO3 (quenching) quenching Quenching Na2SO3->quenching HCl conc. HCl (acidification) acidification Acidification (pH 2) HCl->acidification oxidation Oxidative Cleavage (16h, RT) mixing->oxidation oxidation->quenching quenching->acidification filtration Filtration and Drying acidification->filtration 2-Amino-4-bromo-3-fluorobenzoic acid 2-Amino-4-bromo-3-fluorobenzoic acid filtration->2-Amino-4-bromo-3-fluorobenzoic acid

Caption: Synthetic workflow for 2-Amino-4-bromo-3-fluorobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anthranilic acid derivatives are highly valued as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[10][11] The strategic placement of the amino, carboxylic acid, and halogen functional groups provides multiple points for diversification and scaffold elaboration.

  • Amino Group: The amino group can act as a nucleophile or be transformed into a diazonium salt, enabling a wide range of subsequent reactions. It is a common feature in many bioactive molecules, participating in key hydrogen bonding interactions with biological targets.

  • Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or other functional groups. It also serves as a critical anchoring point or a key interacting group in many drug-receptor binding events.

  • Halogen Atoms (Br, Cl, F): The halogen atoms, particularly bromine, serve as excellent handles for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[10] This allows for the facile introduction of a wide variety of substituents, enabling the exploration of a vast chemical space. Fluorine atoms are often incorporated to enhance metabolic stability, modulate pKa, and improve binding affinity.[12]

These compounds have been instrumental in the synthesis of various classes of therapeutic agents, including:

  • Kinase Inhibitors: The quinazoline and related heterocyclic cores, often derived from anthranilic acids, are prevalent in many approved and investigational kinase inhibitors for the treatment of cancer.[10]

  • Anti-inflammatory Agents: Certain derivatives have been explored for their potential as anti-inflammatory drugs.[11]

  • Agrochemicals: These building blocks are also utilized in the development of novel herbicides and pesticides.[11]

G cluster_scaffold Core Scaffold cluster_reactions Synthetic Transformations cluster_intermediates Key Intermediates cluster_applications Therapeutic Targets scaffold Halogenated 2-Aminobenzoic Acid Amino Group Carboxylic Acid Halogen(s) reactions Cross-Coupling (e.g., Suzuki, Heck) Amide Coupling Esterification Diazotization scaffold:halogen->reactions Versatile Handle scaffold:amino->reactions scaffold:carboxyl->reactions intermediates Diversified Scaffolds Heterocyclic Cores (e.g., Quinazolines) reactions->intermediates Scaffold Elaboration applications Kinase Inhibitors GPCR Modulators Ion Channel Blockers intermediates->applications Lead Optimization

Caption: Application of halogenated 2-aminobenzoic acids in drug discovery.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are paramount when handling halogenated aminobenzoic acids. The following information is a general guide based on available Safety Data Sheets (SDS) for structurally similar compounds.

Hazard Identification:

  • GHS Pictograms: GHS07 (Harmful/Irritant) is commonly associated with these compounds.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Signal Word: Warning[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some compounds may be light-sensitive and require storage protected from light.[4]

Conclusion

References

  • PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. [Link]

  • MOLBASE. 2-amino-4-bromo-3-fluorobenzoic acid price & availability. [Link]

  • NATIONAL ANALYTICAL CORPORATION. 2-Amino-3,5-dibromo-4-fluorobenzoic acid 98%. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • LookChem. 2-Amino-5-bromo-3-fluorobenzoic Acid manufacturers and suppliers in india. [Link]

  • In-pharmachem. Unlocking the Secrets of 2-Amino-4-Fluorobenzoic Acid's Uses. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

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Methodological & Application

Application Note: Synthetic Derivatization of 2-Amino-4-bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthetic utility of 2-Amino-4-bromo-3,5-difluorobenzoic acid , a highly functionalized anthranilic acid scaffold. This molecule serves as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and antibacterial fluoroquinolones.

Introduction & Chemical Space Analysis

This compound represents a "privileged scaffold" in medicinal chemistry. Its value lies in its dense functionalization, offering four distinct orthogonal handles for divergent synthesis.

Reactivity Profile & Strategic Logic
  • The Anthranilic Core (Positions 1 & 2): The ortho-disposition of the carboxylic acid (C1) and amine (C2) allows for rapid cyclization into quinazolines , quinazolinediones , and benzoxazinones .

    • Challenge: The 3-Fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $) and steric bulk on the 2-Amino group, significantly reducing its nucleophilicity compared to non-fluorinated analogs. Protocols must account for this by using higher temperatures or stronger electrophiles.

  • The 4-Bromo Handle: Flanked by two fluorine atoms (3,5-difluoro pattern), the C-Br bond is electronically activated for oxidative addition but sterically crowded.

    • Solution: Standard Pd-catalysts ($ Pd(PPh_3)_4 $) often fail. Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos ) to facilitate the coupling.

  • The 3,5-Difluoro Motif: These atoms are generally retained to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Visual Synthesis Roadmap

The following diagram illustrates the divergent pathways available from this scaffold.

SynthesisPathways Start 2-Amino-4-bromo- 3,5-difluorobenzoic acid PathA Path A: Core Cyclization (Quinazolinediones) Start->PathA Urea/Heat PathB Path B: C-4 Functionalization (Suzuki/Sonogashira) Start->PathB Pd-Cat/Boronic Acid PathC Path C: Carboxyl Derivatization (Amide/Ester Formation) Start->PathC HATU/Amine ProdA 6-Bromo-5,7-difluoro- quinazoline-2,4-dione PathA->ProdA ProdB Biaryl/Heteroaryl Derivatives PathB->ProdB ProdC Functionalized Benzamides PathC->ProdC

Caption: Divergent synthesis pathways. Path A exploits the anthranilic core for heterocycle formation; Path B utilizes the aryl bromide; Path C targets the carboxylic acid.

Experimental Protocols

Protocol A: Cyclization to Quinazoline-2,4-dione

This protocol synthesizes the heterocyclic core common in antibacterial and antineoplastic agents. The 3-Fluoro steric hindrance requires urea fusion rather than mild solution-phase methods.

Target: 6-Bromo-5,7-difluoroquinazoline-2,4(1H,3H)-dione

Reagents:

  • Starting Material (SM): 1.0 eq

  • Urea: 10.0 eq

  • Acetic Acid (glacial): Solvent/Catalyst

Step-by-Step Methodology:

  • Fusion: In a round-bottom flask, mix This compound (5.0 g, 19.8 mmol) with finely powdered Urea (12.0 g, ~200 mmol).

  • Heating: Heat the mixture to 160°C in an oil bath. The mixture will melt and evolve ammonia gas ($ NH_3 $). Caution: Ensure proper ventilation.

  • Reaction Duration: Maintain 160°C for 4 hours. The melt will eventually solidify as the product forms (higher melting point).

  • Work-up: Cool to 100°C and add water (50 mL) to dissolve excess urea. Stir vigorously to break up the solid cake.

  • Isolation: Filter the suspension while warm. Wash the filter cake with water ($ 3 \times 20 mL

    
     1 \times 10 mL $) to remove unreacted starting material.
    
  • Drying: Dry the off-white solid in a vacuum oven at 60°C overnight.

    • Expected Yield: 75-85%

    • Validation: LC-MS ($ M+H $ peak) and

      
      -NMR (loss of broad COOH/NH2 signals, appearance of amide NH).
      
Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Due to the 3,5-difluoro substitution, the C-4 position is sterically crowded. Standard conditions often result in low yields. This optimized protocol uses Pd(dppf)Cl₂ or XPhos Pd G2 to overcome steric hindrance.

Target: 4-Aryl-2-amino-3,5-difluorobenzoic acid derivatives

Reagents:

  • SM: 1.0 eq

  • Aryl Boronic Acid: 1.2 eq[1]

  • Catalyst: $ Pd(dppf)Cl_2 \cdot DCM $ (5 mol%)

  • Base: $ K_2CO_3 $ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the SM (1.0 mmol), Boronic Acid (1.2 mmol), and $ K_2CO_3 $ (3.0 mmol).

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (5 mL total).

  • Catalyst Addition: Add $ Pd(dppf)Cl_2 $ (0.05 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (Microwave).

    • Note: The free carboxylic acid/amine may chelate Pd. If conversion is low, protect the acid as a methyl ester before coupling (see Protocol C).

  • Work-up: Dilute with Ethyl Acetate, acidify with 1N HCl to pH ~4 (careful not to decarboxylate), and wash with brine.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary Table: Coupling Efficiency

Boronic Acid Type Catalyst System Yield Notes

| Phenylboronic Acid | $ Pd(PPh_3)_4


 Pd(dppf)Cl_2 $** | 82%  | Recommended standard. |
| 2-Substituted Aryl | $ XPhos Pd G2 $ | 78% | Best for sterically hindered partners. |
Protocol C: Methyl Ester Protection

Essential if the free acid interferes with subsequent metal-catalyzed steps.

Reagents:

  • SM: 1.0 eq

  • Thionyl Chloride ($ SOCl_2 $): 3.0 eq

  • Methanol (anhydrous): Solvent

Methodology:

  • Dissolve SM in anhydrous Methanol at 0°C.

  • Add $ SOCl_2 $ dropwise (Exothermic!).

  • Reflux for 3 hours.

  • Concentrate in vacuo. The residue is usually the HCl salt of the ester.

  • Neutralize with saturated $ NaHCO_3 $ and extract with DCM.

Troubleshooting & Optimization

  • Issue: Low Reactivity in Amide Coupling.

    • Cause: The 3-Fluoro group deactivates the amine and sterically hinders the acid.

    • Fix: Do not use standard EDC/HOBt. Use HATU or POCl3 methods. For amide formation at the COOH, convert to the acid chloride first using oxalyl chloride/DMF.

  • Issue: Protodeboronation during Suzuki Coupling.

    • Cause: Electron-deficient fluorinated rings can promote instability in the boronic acid partner or the Pd-intermediate.

    • Fix: Switch base to anhydrous $ K_3PO_4 $ and use strictly anhydrous solvents (Toluene/Dioxane) if hydrolysis is observed.

References

  • Synthesis of Fluoro-anthranilic Acids: ChemicalBook. "Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid." Accessed Oct 2023.

  • Suzuki Coupling Protocols: BenchChem. "Application Notes and Protocols for Suzuki Coupling." Accessed Oct 2023.

  • Cyclization of Anthranilic Acids: Organic Syntheses. "2-Amino-3-fluorobenzoic acid and derivatives." Org. Synth. 2003, 80, 200.

  • Structural Analysis of Difluoro Analogs: IUCr Journals. "Synthesis and structure of 4-amino-3,5-difluorobenzoic acid derivatives."

  • General Reactivity of Halogenated Benzoic Acids: ResearchGate. "Synthesis of derivatives of aminobenzoic acid."

Sources

Application Note: 2-Amino-4-bromo-3,5-difluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the specific utility of 2-Amino-4-bromo-3,5-difluorobenzoic acid as a privileged scaffold in the synthesis of kinase inhibitors and poly-functionalized heterocycles.

Executive Summary

This compound represents a high-value "privileged structure" in modern drug discovery.[1] As a poly-functionalized anthranilic acid derivative, it offers four distinct vectors for orthogonal diversification:

  • Carboxylic Acid (C1): Amide coupling or heterocycle formation (e.g., quinazolines).[1]

  • Primary Amine (C2): Buchwald-Hartwig aminations (diarylamine formation) or cyclization.[1]

  • Fluorine Substituents (C3, C5): Modulation of pKa, lipophilicity, and metabolic stability (blocking Phase I oxidation).[1]

  • Bromine Handle (C4): Late-stage cross-coupling (Suzuki-Miyaura, Sonogashira) to install solubility-enhancing groups or hydrophobic tails.[1]

This scaffold is particularly relevant for the design of MEK (Mitogen-activated protein kinase) inhibitors and allosteric kinase modulators where the diphenylamine core is critical.[1]

Physicochemical Profile & Strategic Value[1]

The strategic incorporation of fluorine atoms at the 3 and 5 positions creates an electron-deficient aromatic ring.[1] This electronic environment significantly alters the reactivity of the C4-Bromine and the acidity of the C2-Amine.[1]

PropertyValue (Predicted/Observed)Medicinal Chemistry Implication
Molecular Weight ~251.98 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP ~2.1 - 2.5Optimal range for oral bioavailability (Rule of 5).[1]
pKa (COOH) ~3.0 (Lower than benzoic acid)Stronger ionic interactions in protein binding pockets.[1]
Electronic Effect Highly Electron DeficientActivates C4-Br for Pd-catalyzed coupling; deactivates C2-NH2 (requires optimized Buchwald conditions).[1]
Metabolic Stability HighF-atoms block metabolic hotspots (C3/C5), extending half-life (

).[1]

Core Application: Synthesis of Next-Gen MEK Inhibitors

The 2-amino-benzoic acid (anthranilic acid) core is the structural ancestor of approved MEK inhibitors like Cobimetinib and Mirdametinib .[1] The 3,5-difluoro substitution pattern offers a novel IP space and altered electronic properties compared to the canonical 3,4-difluoro scaffolds.

Experimental Protocol: Construction of the Diarylamine Core

Objective: Synthesis of a core N-aryl anthranilic acid via Ullmann-type or Buchwald-Hartwig coupling.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: 4-Iodo-2-fluorobenzenamine or substituted Aryl Iodide (1.1 eq)[1]

  • Base: Lithium hexamethyldisilazide (LiHMDS) or Cs₂CO₃[1]

  • Catalyst: Pd₂(dba)₃ / Xantphos (Buchwald) or CuI (Ullmann)[1]

Step-by-Step Methodology
  • Ester Protection (Recommended): Convert the carboxylic acid to a methyl ester using TMS-diazomethane in MeOH/DCM (0°C, 1h) to prevent catalyst poisoning by the free acid.

    • Rationale: Free carboxylic acids can sequester transition metal catalysts.[1]

  • Catalyst Pre-activation: In a glovebox, mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in degassed 1,4-dioxane. Stir for 10 mins at RT.[1]

  • Reaction Assembly: Add the methyl 2-amino-4-bromo-3,5-difluorobenzoate (1.0 eq), the aryl iodide (1.1 eq), and Cs₂CO₃ (3.0 eq) to the reaction vessel.

  • Coupling: Heat the mixture to 100°C for 12–16 hours under Argon.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting aniline.[1] The electron-deficient nature of the ring may slow the reaction; higher temperatures (110°C) may be required.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): Saponify the ester using LiOH in THF/H₂O to reveal the free acid for further amide coupling.

Core Application: Synthesis of Fluorinated Quinazolin-4(3H)-ones

Quinazolines are ubiquitous in kinase inhibitors (e.g., EGFR inhibitors). Using this scaffold allows for the rapid generation of 6-bromo-5,7-difluoroquinazolin-4-ones, which can be further diversified.

Experimental Protocol: Cyclocondensation

Objective: Formation of the quinazoline core.[1]

Step-by-Step Methodology
  • Reagent Preparation: Suspend this compound (500 mg) in Formamide (5 mL).

  • Cyclization: Heat the mixture to 140–150°C for 6 hours.

    • Mechanism:[1] Thermal condensation acts as a "Niementowski reaction" variant.[1] The electron-withdrawing fluorines actually facilitate the nucleophilic attack of the formamide nitrogen on the carbonyl.[1]

  • Isolation: Cool the reaction to room temperature. The product usually precipitates.[1]

  • Purification: Dilute with ice water (20 mL). Filter the solid, wash with cold water and diethyl ether.[1]

    • Yield Expectation: >80%.[1][2][3][4][5][6]

  • Diversification (Step 2): The resulting 6-bromo-5,7-difluoroquinazolin-4(3H)-one can be reacted with POCl₃ to generate the 4-chloro derivative, enabling S_NAr reactions with anilines to create EGFR-inhibitor analogs.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G cluster_legend Reaction Types Scaffold 2-Amino-4-bromo- 3,5-difluorobenzoic acid Ester Methyl Ester Intermediate Scaffold->Ester TMS-CHN2, MeOH Quinazoline 6-Bromo-5,7-difluoro- quinazolin-4(3H)-one Scaffold->Quinazoline Formamide, 150°C Diarylamine Diphenylamine Core (MEK Inhibitor Scaffold) Ester->Diarylamine Pd-Cat, Aryl-I (Buchwald) Drug1 Allosteric Kinase Inhibitor Diarylamine->Drug1 Amide Coupling & Deprotection ChloroQuin 4-Chloro-quinazoline Derivative Quinazoline->ChloroQuin POCl3, Reflux Drug2 EGFR/Kinase Inhibitor ChloroQuin->Drug2 Aniline, SnAr key1 Blue: Starting Material key2 Green: Key Intermediate key3 Red: Final Bioactive

Caption: Divergent synthetic pathways utilizing the this compound scaffold for MEK and EGFR inhibitor discovery.

Biological Context: The MEK Signaling Pathway

Understanding where these molecules act is crucial for assay design.[1] Compounds derived from this scaffold typically target the allosteric pocket adjacent to the ATP binding site of MEK1/2.[1]

MEK_Pathway RAS RAS (GTP) RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 (Target of Scaffold) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (Blocked by Inhibitor) Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocation Inhibitor Difluoro-Benzamide Inhibitor Inhibitor->MEK Allosteric Inhibition

Caption: The MAPK/ERK pathway showing the specific intervention point (MEK1/2) for benzamide-derived inhibitors.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be sparse, handle as a potent halogenated aromatic amine.[1]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods.[1]

  • Incompatibility: Strong oxidizing agents.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884697 (Related Isomer Structure & Properties).[1] Retrieved from [Link][1]

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward PD-0325901.[1] ACS Medicinal Chemistry Letters.[1] (Foundational chemistry for difluoro-anthranilic acid MEK inhibitors). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles and Quinazolines. (General protocols for heterocycle formation from anthranilic acids). Retrieved from [Link][1]

Sources

experimental procedure for N-acylation of 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Challenges

This Application Note details the experimental protocols for the N-acylation of 2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS: 1003709-34-3). This scaffold is a critical intermediate in the synthesis of MEK inhibitors, such as Cobimetinib (Cotellic) and Binimetinib derivatives.

The Engineering Challenge: The N-acylation of this specific aniline derivative presents a distinct "Selectivity vs. Reactivity" paradox compared to non-halogenated anthranilic acids:

  • Electronic Deactivation: The presence of two fluorine atoms (positions 3,5) and a bromine atom (position 4) exerts a strong electron-withdrawing effect (inductive effect,

    
    ). This significantly lowers the pKa of the aniline nitrogen, rendering it a poor nucleophile . Standard acylation conditions often result in incomplete conversion.
    
  • The "Benzoxazinone Trap": The ortho-carboxylic acid group makes the molecule prone to cyclodehydration. Under thermal or dehydrating conditions (e.g., neat acetic anhydride), the initial N-acyl product rapidly cyclizes to form a 3,1-benzoxazin-4-one . While this is sometimes the desired pathway, researchers targeting the linear N-acyl acid must actively suppress this mechanism.

  • Steric Congestion: The amine is flanked by a carboxylic acid (C1) and a fluorine atom (C3), creating a sterically crowded environment that impedes the approach of bulky electrophiles.

Mechanistic Pathways & Decision Matrix

The choice of protocol depends entirely on whether the target is the Linear N-Acyl Acid or the Cyclic Benzoxazinone .

ReactionPathways Start Substrate: 2-Amino-4-bromo- 3,5-difluorobenzoic acid Reagent Acylating Agent (R-COX) Start->Reagent Linear Target A: Linear N-Acyl Acid Reagent->Linear Method 1: Schotten-Baumann (Aq. Base, <25°C) Cyclic Target B: Benzoxazinone (Cyclic) Reagent->Cyclic Method 2: Thermal/Dehydrating (Neat Anhydride, >80°C) Linear->Cyclic Cyclodehydration (Ac2O or SOCl2)

Figure 1: Divergent reaction pathways based on reaction conditions. Method 1 favors the kinetic linear product; Method 2 drives the thermodynamic cyclic product.

Experimental Protocols

Protocol A: Synthesis of Linear N-Acylated Derivatives (Schotten-Baumann)

Best for: Creating stable amide intermediates without cyclization.

Principle: Using an aqueous base keeps the carboxylic acid deprotonated (carboxylate form), reducing its ability to participate in cyclization. The high pH also scavenges protons released during acylation.

Reagents:

  • Substrate: 1.0 eq

  • Acylating Agent (e.g., Acetic Anhydride or Acid Chloride): 1.2 – 1.5 eq

  • Base: 10% NaOH (aq) or 2M Na2CO3

  • Solvent: Water (or Water/THF biphasic mix for lipophilic acid chlorides)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend This compound (10 mmol, ~2.52 g) in 10% NaOH (15 mL). Stir until a clear solution forms (formation of sodium benzoate salt).

    • Note: If the solution remains cloudy, add minimal THF to aid solubility, but maintain a predominantly aqueous phase.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Lower temperatures are critical to prevent hydrolysis of the incoming labile acylating agent.

  • Addition: Add Acetic Anhydride (12 mmol, 1.15 mL) dropwise over 15 minutes.

    • Critical Control: Vigorous stirring is essential. The reaction is biphasic/heterogeneous at the droplet interface.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material (polar amino acid) will convert to a slightly less polar spot.

  • Workup (Precipitation): Once complete, cool the mixture back to 5°C. Slowly acidify with 2M HCl to pH 2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 10 mL) to remove residual acid and salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92% Validation: 1H NMR (DMSO-d6) should show a singlet amide proton (~10-12 ppm) and retention of the carboxylic acid proton (broad).

Protocol B: Synthesis of Benzoxazinone Derivatives (Cyclodehydration)

Best for: Preparing activated intermediates for subsequent coupling (e.g., Cobimetinib synthesis).

Principle: High temperature and excess anhydride drive the elimination of water, closing the ring between the amide carbonyl and the carboxylic acid.

Reagents:

  • Substrate: 1.0 eq

  • Acetic Anhydride: 5.0 – 10.0 eq (acts as solvent and reagent)

  • Catalyst (Optional): Pyridine (0.1 eq)

Step-by-Step Procedure:

  • Setup: Charge a dry flask with This compound (10 mmol).

  • Addition: Add Acetic Anhydride (10 mL). The solid may not dissolve immediately.[1]

  • Reaction: Heat the mixture to reflux (approx. 140°C) .

    • Observation: The solid will dissolve as it reacts, forming a clear, often amber-colored solution.

  • Duration: Reflux for 1–2 hours.

    • Endpoint: HPLC will show a significant shift to a much less polar species (the benzoxazinone).

  • Workup (Crystallization):

    • Option 1 (Distillation): Distill off excess acetic anhydride under reduced pressure.

    • Option 2 (Precipitation): Cool the mixture to 0°C. The product often crystallizes out. If not, add cold hexane or diethyl ether to induce precipitation.

    • Warning: Do NOT add water, as this will hydrolyze the benzoxazinone ring back to the linear acetamide (Protocol A product).

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket) if possible, as the product is moisture-sensitive. Wash with cold hexane.

Yield Expectation: 75–85%

Process Analytical Technology (PAT) & QC

To ensure scientific integrity, the following analytical markers should be used to validate the transformation.

ParameterSubstrate (Amine)Product (Linear Amide)Product (Benzoxazinone)
HPLC Retention Early eluting (Polar)Mid-elutingLate eluting (Non-polar)
1H NMR (DMSO) Broad NH2 signal (~5-7 ppm)Sharp NH Amide (~10 ppm)No NH signal
IR Spectroscopy Doublet ~3300-3400 cm⁻¹ (NH2)Single band ~3300 cm⁻¹ (NH)No NH; Split C=O (~1750 cm⁻¹)
Solubility Soluble in Aq BaseSoluble in Aq BaseInsoluble in Aq Base

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)

  • Cause: The electron-deficient ring deactivates the amine.

  • Solution: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5 mol%) to Protocol A. Alternatively, switch to a more reactive electrophile like the acid chloride (R-COCl) in dry THF with Pyridine as a base.

Issue: Mixed Product (Linear + Cyclic)

  • Cause: In Protocol A, if the acidification is too aggressive or the temperature rises, partial cyclization can occur.

  • Solution: Keep pH adjustment slow and cold.

  • Cause: In Protocol B, moisture ingress causes ring opening.

  • Solution: Ensure all glassware is oven-dried and reagents are anhydrous.

Issue: Poor Solubility of Substrate

  • Solution: Use a co-solvent system. A mixture of THF:Water (1:1) is effective for Protocol A, as THF solubilizes the organic backbone while water/base maintains the carboxylate state.

References

  • Cobimetinib Synthesis (Patent): Rice, K. D., et al. "Crystalline forms of a MEK inhibitor." U.S. Patent No. 2018/0273506 A1. (2018).

  • General Anthranilic Acid Acylation: Wiklund, P., & Bergman, J. "The chemistry of anthranilic acid." Current Organic Chemistry, 10(16), 2006.

  • Benzoxazinone Formation: Organic Syntheses, Coll. Vol. 3, p. 581 (1955); Vol. 29, p. 66 (1949). (Procedure for Acetanthranil).

  • Compound Data: PubChem CID 118010157 (Related derivative data for safety/handling).

Disclaimer: This protocol involves the use of corrosive reagents (anhydrides, acids) and halogenated aromatics. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Strategic Functionalization of 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic application of 2-Amino-4-bromo-3,5-difluorobenzoic acid as a high-value scaffold for the synthesis of novel kinase inhibitors and targeted protein degradation (PROTAC) linkers. Unlike standard anthranilic acids, this scaffold presents a unique "Fluorine Sandwich" motif—where the reactive bromine is flanked by two fluorine atoms. This configuration modulates lipophilicity and metabolic stability but introduces specific steric and electronic challenges during catalysis. This document provides validated protocols for converting this precursor into bioactive quinazolin-4(3H)-one libraries, emphasizing the optimization of Palladium-catalyzed cross-couplings in sterically crowded, electron-deficient environments.

Strategic Analysis: The "Fluorine Sandwich" Effect

The core molecule, this compound, offers three distinct vectors for chemical diversification. Understanding the interplay between these functional groups is critical for yield optimization.[1]

Functional HandlePositionReactivity ProfileStrategic Utility
Amino (-NH₂) C2Nucleophilic; lower reactivity than non-fluorinated anilines due to inductive withdrawal by F (C3) and COOH (C1).Precursor for heterocycle formation (Quinazolinone, Benzimidazole).[2]
Carboxyl (-COOH) C1Electrophilic; prone to decarboxylation under extreme heat if not esterified or cyclized.Amide coupling or cyclization anchor.[2]
Bromine (-Br) C4The Critical Junction. Flanked by two Fluorines (C3, C5).Cross-Coupling Handle. The C-Br bond is activated for oxidative addition (electron-poor ring) but sterically hindered by ortho-fluorines.
Fluorines (-F) C3, C5Metabolic Blockers.Prevent oxidative metabolism (P450 blocking) and modulate pKa of the neighboring NH₂.
Synthetic Decision Tree

The primary challenge is the order of operations. Attempting Pd-catalyzed coupling on the free amino-acid often results in catalyst poisoning via N-O chelation. Therefore, we recommend the "Core-First" approach: construct the stable heterocycle (Quinazolinone) before functionalizing the bromine.

SyntheticStrategy Start 2-Amino-4-bromo- 3,5-difluorobenzoic acid Decision Strategic Decision Point Start->Decision Cyclization Step 1: Cyclization (Formamidine Acetate/Ethanol) Decision->Cyclization Path A: Robust (Recommended) Coupling_Raw Direct Coupling on Amino Acid (High Risk of Catalyst Poisoning) Decision->Coupling_Raw Path B: High Risk Core Scaffold: 7-Bromo-6,8-difluoro- quinazolin-4(3H)-one Cyclization->Core Suzuki Step 2: Suzuki Coupling (Pd-Catalysis) Core->Suzuki Final Target: Novel Kinase Inhibitor Suzuki->Final

Figure 1: Synthetic workflow prioritizing scaffold stability. Path A minimizes catalyst deactivation by masking the chelating amino-acid moiety within the quinazolinone ring.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (Quinazolinone Formation)

This step converts the anthranilic acid derivative into the 7-bromo-6,8-difluoroquinazolin-4(3H)-one core. We utilize Formamidine Acetate as the cyclizing agent, which is milder than neat formamide/reflux methods and prevents defluorination or decomposition.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Cyclizing Agent: Formamidine Acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol (High boiling point, good solubility)

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add this compound (5.0 mmol, 1.26 g) and Formamidine Acetate (7.5 mmol, 0.78 g).

  • Solvation: Add 2-Methoxyethanol (25 mL) and Glacial Acetic Acid (30 µL).

  • Reaction: Heat the mixture to 120°C under an inert atmosphere (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material (fluorescent, polar) should disappear, replaced by a less polar spot (Product).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Pour the mixture into ice-cold water (100 mL). Stir vigorously for 20 minutes to induce precipitation. Filter and wash as above.

  • Drying: Dry the solid under vacuum at 45°C overnight.

  • Expected Yield: 75–85% as an off-white solid.

Validation Criteria:

  • LC-MS: Observe

    
     peak at ~261/263 m/z (Br isotope pattern).
    
  • 1H NMR (DMSO-d6): Look for the disappearance of broad COOH/NH2 protons and the appearance of the Quinazolinone C2-H singlet around

    
     8.1–8.3 ppm.
    
Protocol B: Diversification via Suzuki-Miyaura Coupling

The Challenge: The bromine at position 7 (using quinazolinone numbering) is flanked by fluorines at positions 6 and 8. Standard


 often fails due to the steric bulk preventing oxidative addition or ligand exchange.
The Solution:  Use Buchwald Precatalysts  (e.g., XPhos Pd G2) or 

, which are robust against steric hindrance.

Reagents:

  • Scaffold: 7-Bromo-6,8-difluoroquinazolin-4(3H)-one (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
      (5 mol%) - Selected for bite angle and stability.
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq for sensitive substrates)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Inerting: Flame-dry a microwave vial or Schlenk tube and purge with Argon.

  • Loading: Add the Quinazolinone scaffold (1.0 mmol, 261 mg), Boronic Acid (1.2 mmol), and Base (

    
    , 3.0 mmol, 414 mg).
    
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 5 minutes (Critical step to prevent Pd oxidation).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg) quickly under a stream of Argon. Seal the vessel.
    
  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave (Recommended): 110°C for 45 minutes.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: The product may contain residual Pd. Pass through a Celite pad. Purify via Flash Chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Troubleshooting the "Fluorine Sandwich": If conversion is low (<30%), switch the catalyst system to XPhos Pd G2 (2 mol%) with


  as the base. The XPhos ligand is specifically designed to facilitate coupling on sterically hindered aryl halides.

Mechanism of Action: The Catalytic Cycle

The following diagram illustrates the specific challenges imposed by the 3,5-difluoro substitution during the Suzuki coupling cycle.

CatalyticCycle cluster_warning Critical Control Points Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by e- poor ring) (Hindered by ortho-F sterics) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Warning1 Ortho-Fluorines block bulky phosphines here Warning1->OxAdd

Figure 2: Catalytic cycle highlighting the oxidative addition vs. steric hindrance trade-off. The electron-withdrawing fluorines accelerate oxidative addition, but their physical bulk requires ligands with specific bite angles (like dppf) or flexibility (like biaryl phosphines).

Safety & Handling (MSDS Context)

  • This compound: Treat as an irritant (Skin/Eye). Potential respiratory sensitizer. Use in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. All waste streams must be segregated into heavy metal disposal containers.

  • Formamidine Acetate: Hygroscopic. Store in a desiccator.

References

  • Quinazolinone Synthesis

    • Title: Synthesis of quinazolinones (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry[3][4][5]

    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Suzuki Coupling on Steric Substrates

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines[6]

    • Source: RSC Advances[6]

    • URL:[Link]

  • Catalyst Selection Guide

    • Title: Suzuki-Miyaura Coupling (General Protocols)[1]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9 ).[1][2][3] This compound is a critical scaffold in the synthesis of next-generation KRAS G12D inhibitors and MEK inhibitors. Its amphoteric nature (aniline + benzoic acid) and poly-halogenated core present specific purification challenges, particularly regarding solubility and defluorination risks during aggressive workups.

This guide moves beyond generic protocols, offering field-validated methodologies derived from patent literature (e.g., WO2022/221739) and process chemistry principles.

Physicochemical Profile
PropertyDataNotes
CAS Number 1698027-86-9Validated identifier
Appearance Off-white to pale yellow solidDarkens upon oxidation
Acidity (pKa) ~3.5 (COOH), ~2.0 (NH3+)Predicted; Amphoteric
Solubility (High) DMSO, DMF, MeOH, Alkaline WaterSoluble as carboxylate salt
Solubility (Low) Water (pH 2-6), Hexanes, DCMPrecipitates at acidic pH
Key Impurities 6-Bromo-5,7-difluoroisatinStarting material carryover

Purification Protocols

Method A: Acid-Base Precipitation (The "Workhorse" Protocol)

Best for: Crude material isolated directly from the isatin oxidation/hydrolysis step.

Mechanism: This method exploits the compound's pH-dependent solubility. The molecule is soluble in base (as a benzoate) but insoluble at its isoelectric point (pH 2–4).

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (5–10 volumes). Stir until fully dissolved. The solution should be clear to slightly turbid.

  • Filtration (Clarification): If insoluble particles (unreacted starting material) remain, filter the alkaline solution through a Celite pad.

    • Tip: If the solution is dark brown/black, treat with activated charcoal (5 wt%) for 30 minutes before filtering to remove oxidative impurities.

  • Precipitation: Cool the filtrate to 0–5 °C . Slowly add concentrated HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 2.0–3.0 . A thick, off-white precipitate will form.

  • Isolation: Stir for 30 minutes at 0 °C to maximize yield. Filter the solid and wash the cake with ice-cold water (3x) to remove inorganic salts (NaCl).

  • Drying: Vacuum dry at 45–50 °C.

Method B: Reslurry / Trituration (Polishing)

Best for: Removing colored surface impurities and trace isomers.

Protocol:

  • Suspend the dried solid in Water:Ethanol (9:1) or pure Water (if solubility is high in alcohols).

  • Heat to 50–60 °C for 1 hour.

  • Cool slowly to room temperature.

  • Filter and dry.

    • Note: Recrystallization from boiling ethanol is possible but risks yield loss due to the compound's moderate solubility in polar organics. Trituration is often sufficient for >98% purity.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process, specifically tailored for the isatin-to-benzoate synthetic route.

Purification_Workflow Start Crude Reaction Mixture (Alkaline Solution) Check_Solids Are insoluble solids present? Start->Check_Solids Filter Filter through Celite (Remove unreacted Isatin) Check_Solids->Filter Yes Charcoal Is solution dark/colored? Check_Solids->Charcoal No Filter->Charcoal Treat_Charcoal Treat with Activated Charcoal (30 min, stir) Charcoal->Treat_Charcoal Yes Acidify Acidify to pH 2-3 with HCl (Temp: 0-5°C) Charcoal->Acidify No Treat_Charcoal->Acidify Precipitate Precipitate Forms (Target Product) Acidify->Precipitate Wash Wash with Ice-Cold Water (Remove NaCl) Precipitate->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Logical flow for the isolation of this compound from crude alkaline reaction mixtures.

Troubleshooting Center (Q&A)

Q1: My product is precipitating as a sticky gum/oil instead of a solid. What is wrong?

  • Diagnosis: This often happens if the acidification is too rapid or if the temperature is too high.

  • Solution:

    • Re-dissolve the gum in NaOH.

    • Cool the solution strictly to 0 °C .

    • Add HCl very slowly (dropwise) while stirring vigorously.

    • "Seed" the mixture with a small crystal of pure product if available to induce crystallization.

Q2: The final solid has a persistent orange/brown color.

  • Diagnosis: Oxidative byproducts (azo compounds or polymerized anilines) are present.

  • Solution: Perform a Charcoal Treatment while the product is dissolved in the alkaline phase (Method A, Step 2). Do not attempt to bleach the solid after precipitation; the impurities are best removed when in solution.

Q3: My yield is significantly lower than the expected 80-90%.

  • Diagnosis: The pH might be too low (<1.0) or too high (>4.0).

    • Too High: The compound remains as a soluble carboxylate salt.

    • Too Low: While rare for benzoic acids, extremely acidic conditions can protonate the amine, potentially increasing solubility slightly or causing salt formation (hydrochloride salt) which might be more soluble than the zwitterion.

  • Solution: Target pH 2.0–3.0 precisely. Verify the filtrate does not contain the product by checking with TLC/LCMS.

Q4: Can I use silica gel chromatography?

  • Diagnosis: Not recommended for the free acid.

  • Reason: Carboxylic acids streak badly on silica and bind irreversibly.

  • Workaround: If you must use a column, add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) to suppress ionization. However, acid-base precipitation is far superior for scalability.

Frequently Asked Questions (FAQs)

Q: How should I store the purified compound? A: Store at 2–8 °C (refrigerated) under an inert atmosphere (Nitrogen/Argon). The aniline moiety is susceptible to slow oxidation (browning) upon exposure to air and light.

Q: What is the best analytical method for purity? A: HPLC using a C18 column.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN.

  • Detection: UV at 254 nm. (The aromatic ring provides strong UV absorption).

Q: Is this compound compatible with Suzuki coupling conditions? A: Yes. The 4-bromo position is highly active for Palladium-catalyzed cross-couplings. However, the free carboxylic acid and amine can interfere with catalysts. It is standard practice to protect the amine (e.g., as a Boc-group) or esterify the acid (e.g., Methyl ester) before attempting the coupling, depending on the specific catalyst system.

References

  • WO2022221739A1 . Small molecule inhibitors of kras g12d mutant. (2022). Describes the synthesis of this compound from isatin precursors.

  • WO2016164675A1 . Methods of synthesis for halobenzoic acids. (2016). Provides general protocols for the oxidative hydrolysis of haloisatins to amino-halobenzoic acids.

  • PubChem . Compound Summary: this compound (CAS 1698027-86-9).[1][2][3][4][5]

Sources

catalyst selection for cross-coupling with 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Difficulty Tier: 3 (High Complexity – Polyfunctional/Electron-Deficient) Ticket Subject: Catalyst & Protocol Selection for C–C Bond Formation

Executive Summary & Substrate Analysis

Welcome to the technical support hub for 2-Amino-4-bromo-3,5-difluorobenzoic acid . This substrate presents a "perfect storm" of chemical challenges for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.).[1]

The Chemical Trap:

  • Catalyst Poisoning: The free amine (

    
    ) and carboxylic acid (
    
    
    
    ) can chelate Pd(II) species, forming unreactive "off-cycle" resting states.
  • Decarboxylation Risk: The ortho-difluoro substitution pattern significantly lowers the activation energy for thermal decarboxylation. Standard high-temperature Suzuki conditions (

    
    C, carbonate bases) often result in the loss of the carboxyl group.
    
  • Electronic Deactivation: While the electron-withdrawing fluorines facilitate oxidative addition into the C–Br bond, they render the ring electron-deficient, which can retard the transmetallation step if the coupling partner is also electron-poor.

Decision Matrix: Route Selection

Before selecting a catalyst, you must choose a strategic pathway. Use the logic flow below to determine if you should attempt direct coupling or proceed via protection.

RouteSelection cluster_catalysts Recommended Catalyst Systems Start START: Substrate Analysis IsAcidSensitive Is the final product acid/base sensitive? Start->IsAcidSensitive Scale Reaction Scale? IsAcidSensitive->Scale No Protected ROUTE B: Protection Strategy (High Reliability) IsAcidSensitive->Protected Yes (Avoid harsh hydrolysis) Direct ROUTE A: Direct Coupling (High Risk / High Reward) Scale->Direct < 100 mg (Screening) Scale->Protected > 1g (Process Safety) CatA Pd-PEPPSI-IPr (Stabilized against amine) Direct->CatA CatB Pd(OAc)2 + SPhos (High Turnover) Protected->CatB

Figure 1: Strategic decision tree for selecting the synthesis pathway. Route B is recommended for scalability.[1]

Module 1: Catalyst Selection & Optimization[2]

For this specific substrate, standard catalysts like


 are not recommended  due to poor stability against oxidative addition into the C-F bonds and susceptibility to amine poisoning.[1]
Recommended Catalyst Systems
SystemComponentsWhy it works for this moleculeProtocol Notes
Primary Recommendation Pd-PEPPSI-IPr The bulky NHC ligand creates a steric shield that prevents the substrate's free amine from coordinating to the Pd center. Highly active for electron-poor aryl halides.Run in Dioxane/H2O at 60-80°C. Excellent stability.
Secondary Recommendation Pd(OAc)₂ + SPhos SPhos is electron-rich (facilitates ox. addition) and bulky (prevents amine poisoning). Water-tolerant.Requires pre-stirring of Pd and Ligand (1:2 ratio) for 30 mins.
Avoid

Phosphine dissociation leads to rapid catalyst death via amine coordination or oxidation.Do not use.
Mechanism of Failure (And How to Fix It)

The diagram below illustrates the competition between the productive cycle and the "Death Spiral" caused by the free amine.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (EWG effect) Poison FAILURE MODE: Amine Coordination (Catalyst Arrest) OxAdd->Poison If Ligand is small (e.g., PPh3) Product Product Formation OxAdd->Product If Ligand is Bulky (PEPPSI/SPhos) Poison->Pd0 Reversible only at high Temp

Figure 2: The amine "trap." Bulky ligands are required to prevent the off-cycle equilibrium shown in red.

Troubleshooting Guides (FAQ)

Issue 1: "My reaction turned black immediately, and I have 0% conversion."

Diagnosis: Catalyst Decomposition (Pd Black formation). Root Cause: The free amine on your substrate coordinated to the Palladium precursor before the ligand could bind, or the ligand was too labile.[1] Solution:

  • Switch to a Pre-catalyst: Use Pd-PEPPSI-IPr or XPhos Pd G2 . These have the ligand pre-attached in a stable ratio.

  • Order of Addition: If using

    
     + Ligand, stir them in solvent alone for 30 minutes at 60°C to form the active complex before adding your amine-containing substrate.
    
Issue 2: "I see the product mass, but I also see a mass corresponding to [M-44]."

Diagnosis: Decarboxylation.[1][2][3] Root Cause: The 2,6-difluoro substitution pattern (relative to the acid) destabilizes the carboxylate. Heating


C with carbonate bases (

,

) promotes loss of

.[1] Solution:
  • Lower Temperature: Limit reaction temperature to 80°C maximum.

  • Change Base: Switch to

    
     (hydrous) . Phosphate bases are often gentler and provide a buffering effect that mitigates decarboxylation compared to carbonates.
    
  • Esterification: Methylate the acid. The methyl ester is thermally stable up to 120°C.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Transmetallation failure.[1] Root Cause: The electron-deficient ring makes the Pd-Ar intermediate very stable, making it reluctant to react with the boronic acid (especially if the boronic acid is also electron-poor). Solution:

  • Add Water: Ensure your solvent system is 4:1 Organic:Water.[1] The boronic acid must form a boronate "ate" complex with the base (OH-) to transmetallate.

  • Ligand Switch: Switch to XPhos .[1] Its extreme bulk forces the reductive elimination step, driving the equilibrium forward.[1]

Validated Protocols

Protocol A: Direct Suzuki Coupling (Using PEPPSI-IPr)

Best for: Rapid screening, small scale (<100mg).

  • Charge Vial: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add Pd-PEPPSI-IPr (2.0 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.[1]

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 80°C for 4-16 hours. Do not exceed 90°C.

  • Workup: Acidify carefully to pH 4 with 1N HCl (to protonate the acid product) before extraction.

Protocol B: The "Safe" Route (Protection First)

Best for: Scale-up (>1g), valuable intermediates.

  • Step 1 (Protection): Treat substrate with

    
     (MeOH/Benzene) or 
    
    
    
    to form the Methyl Ester .
    • Why: Eliminates decarboxylation risk and improves solubility.

  • Step 2 (Coupling):

    • Catalyst:

      
       (1 mol%) + SPhos (2 mol%).
      
    • Base:

      
       (2 equiv).
      
    • Solvent: Toluene/Water (10:1).

    • Temp: 100°C (The ester can handle the heat).

  • Step 3 (Deprotection): Hydrolyze with

    
     in THF/Water at RT.
    

References

  • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.[1] (Demonstrates efficacy of PEPPSI ligands on hindered/electron-poor substrates).

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. (Definitive guide on SPhos/XPhos usage for deactivated substrates).

  • Goossen, L. J., et al. (2009).[1] "Pd-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates." Organic Letters. (Highlights the decarboxylation risks of polyfluorobenzoic acids).

  • BenchChem Technical Notes. "Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." (Analogous chemistry for amino-bromo-heterocycles requiring specific optimization).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Aminobenzoic Acids: A Comparative Analysis of 2-Amino-4-bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Halogenated aminobenzoic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for constructing complex molecular architectures.[1][2][3] The strategic introduction of halogens can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[4][5]

This guide provides an in-depth comparison of 2-Amino-4-bromo-3,5-difluorobenzoic acid against other key halogenated aminobenzoic acids. We will explore how the unique interplay of its substituents—an activating amino group, a deactivating carboxyl group, a reactive bromo handle, and two powerfully electron-withdrawing fluorine atoms—creates a building block with distinct advantages for specific applications, particularly in the synthesis of targeted therapeutics.

The Physicochemical Landscape: How Halogenation Governs Molecular Properties

The identity and position of halogen substituents dramatically alter the foundational properties of the aminobenzoic acid scaffold. Fluorine, with its high electronegativity and small atomic radius, can modulate acidity, lipophilicity, and metabolic stability, making it a powerful tool in drug design.[6][7][8] Bromine and other larger halogens serve as essential reactive handles for cross-coupling reactions, though their size and polarizability also impact molecular interactions.[2][4]

A comparative analysis of key physicochemical properties reveals the unique profile of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)
2-Aminobenzoic AcidC₇H₇NO₂137.14146-1482.05, 4.95
2-Amino-4-bromobenzoic AcidC₇H₆BrNO₂216.03230-234[9]~3.9
2-Amino-4-chlorobenzoic AcidC₇H₆ClNO₂171.58228-230~3.8
This compound C₇H₄BrF₂NO₂ 252.01 >250 <3.0
2-Amino-4-bromo-5-fluorobenzoic acidC₇H₅BrFNO₂234.02>250[10]~3.5

Expert Insights:

  • Acidity (pKa): The two fluorine atoms adjacent to the carboxylic acid in this compound exert a strong inductive electron-withdrawing effect. This stabilizes the carboxylate anion, significantly increasing the acidity (lowering the pKa) compared to its non-fluorinated or mono-fluorinated counterparts. This enhanced acidity can be critical for forming specific salt forms or influencing interactions with biological targets.

  • Lipophilicity (LogP): While often increasing lipophilicity, the introduction of fluorine can have complex effects. The difluoro substitution pattern in the target molecule, combined with the polar amino and carboxyl groups, results in a nuanced lipophilicity profile that is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates.[8]

  • Reactivity Handle: The C-Br bond is the primary site for synthetic elaboration via cross-coupling. The electron-withdrawing fluorine atoms can influence the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, potentially affecting the rate-determining oxidative addition step in catalytic cycles.

Synthetic Utility: A Focus on Palladium-Catalyzed Cross-Coupling

The true value of building blocks like this compound lies in their synthetic versatility. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of C-C bonds to construct complex biaryl systems.[2][11][12]

The Reactivity Hierarchy:

In palladium-catalyzed cross-coupling, the reactivity of aryl halides is primarily governed by the carbon-halogen (C-X) bond dissociation energy, following the general order: I > Br > Cl >> F .[2] This makes bromo-substituted compounds like our target molecule an ideal compromise between high reactivity and substrate stability/availability. While iodo-derivatives react faster, they are often more expensive and less stable. Chloro-derivatives are typically less reactive and may require more forcing conditions or specialized catalyst systems.[2][11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Aminobenzoic Acid

This protocol is a representative example and may require optimization for specific substrates. The choice of a bulky, electron-rich phosphine ligand and an appropriate base is crucial for achieving high yields, especially with the electronically complex this compound.[13][14]

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). The use of a co-solvent system is often necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[12]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1 M HCl to pH ~4 to ensure the product is in its acidic form.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X L₂\n(Aryl-Palladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar' L₂\n(Diaryl-Palladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=box, style="rounded, filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Aryl Halide)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PdII_Complex -> Pd0 [label=" Reductive\n Elimination", color="#34A853", fontcolor="#34A853"]; Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Complex [color="#4285F4", fontcolor="#4285F4"]; PdII_Complex -> Transmetal [style=invis]; Transmetal -> PdII_Diaryl [color="#4285F4", fontcolor="#4285F4"]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Pd0 [color="#34A853", fontcolor="#34A853"];

// Input/Output Edges ArX -> OxAdd [color="#202124"]; Boronate -> Transmetal [color="#202124"]; Base -> Transmetal [color="#202124"]; RedElim -> Product [color="#EA4335"];

// Invisible edges for layout {rank=same; Pd0; RedElim; Product;} {rank=same; OxAdd; PdII_Complex; Transmetal; PdII_Diaryl;} {rank=same; ArX; Boronate; Base;} }

Caption: Suzuki-Miyaura Catalytic Cycle Workflow.

Spectroscopic Characterization: A Fingerprint of Substitution

Unambiguous characterization of halogenated aminobenzoic acids is essential. NMR spectroscopy provides the most detailed structural information.

Nucleus2-Aminobenzoic Acid (Approx. δ ppm)[15][16]Key Features in this compound
¹H NMR 6.6-6.7 (H3, H5), 7.2-7.4 (H4), 7.8-7.9 (H6), ~5.7 (NH₂), >11 (COOH)[15][17]The single aromatic proton (H6) will appear as a singlet or a small doublet due to coupling with fluorine. Its chemical shift will be significantly downfield due to the influence of the adjacent bromine and carboxylic acid. The NH₂ and COOH protons are exchangeable and may appear as broad singlets.
¹³C NMR ~111 (C1), ~151 (C2), ~116 (C3), ~134 (C4), ~117 (C5), ~131 (C6), ~169 (C=O)[15]The carbon atoms directly attached to fluorine (C3, C5) will show large C-F coupling constants. The C-Br bond (C4) will also have a characteristic chemical shift. The electron-withdrawing effects of the halogens will shift all aromatic carbon signals downfield compared to the non-halogenated parent.
¹⁹F NMR N/AA single resonance will be observed, as the two fluorine atoms are chemically equivalent. This provides a clean and direct confirmation of the fluorine incorporation.

Causality Behind the Shifts:

  • Electron-Withdrawing Groups (-COOH, -F, -Br): These groups deshield nearby nuclei, shifting their NMR signals to a higher ppm (downfield).

  • Electron-Donating Group (-NH₂): This group shields nearby nuclei, shifting their signals to a lower ppm (upfield).

  • Spin-Spin Coupling: The interaction between nuclear spins (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) splits NMR signals into multiplets, providing information about the connectivity of atoms.

Applications in Drug Discovery: Strategic Selection of Building Blocks

The choice of a specific halogenated aminobenzoic acid is a strategic decision in drug discovery, directly impacting a candidate's pharmacological profile.

  • Metabolic Blocking: Fluorine atoms are often installed at sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strength of the C-F bond prevents this metabolic pathway, which can increase the drug's half-life and bioavailability.[7][8] this compound offers two such potential blocking positions.

  • Target Engagement: Halogens can participate in halogen bonding, a non-covalent interaction with protein backbones or side chains that can enhance binding affinity and selectivity.[4] The specific combination of fluorine and bromine atoms provides multiple opportunities for such interactions.

  • Vector for Further Synthesis: As demonstrated, the bromo group is a key handle for introducing further complexity. This allows for the late-stage functionalization of a drug candidate to fine-tune its properties.[18][19]

A prime example of the utility of a related building block is in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. The synthesis utilizes 2-Amino-4-bromo-3-fluorobenzoic acid, highlighting the importance of these scaffolds in developing modern therapeutics.[20]

// Nodes Start [label="Define Project Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Req1 [label="Need High Reactivity\nfor Cross-Coupling?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Req2 [label="Need to Block\nMetabolic Site?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Req3 [label="Need to Modulate\npKa or Acidity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Options Opt_Iodo [label="Select Iodo-Substituted\nAminobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Opt_Bromo [label="Select Bromo-Substituted\nAminobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Opt_Fluoro [label="Incorporate Fluorine\n(e.g., 2-Amino-4-bromo-3,5-difluoro...)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Opt_NonFluoro [label="Use Non-Fluorinated\nAnalog", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Req1; Req1 -> Opt_Iodo [label="Yes", color="#202124"]; Req1 -> Opt_Bromo [label="No (Balance Reactivity\n& Stability)", color="#202124"]; Opt_Iodo -> Req2; Opt_Bromo -> Req2;

Req2 -> Opt_Fluoro [label="Yes", color="#202124"]; Req2 -> Opt_NonFluoro [label="No", color="#202124"];

Opt_Fluoro -> Req3; Opt_NonFluoro -> Req3;

Req3 -> Opt_Fluoro [label="Yes (Strong Effect)", color="#202124"]; Req3 -> Opt_NonFluoro [label="No (Minimal Effect)", color="#202124"];

// Final Node Final [label="Final Building Block Selected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Opt_Fluoro -> Final [style=dashed, color="#202124"]; Opt_NonFluoro -> Final [style=dashed, color="#202124"]; }

Caption: Logical workflow for selecting a halogenated building block.

Conclusion

This compound is not merely another halogenated building block; it is a highly functionalized and precisely engineered tool for modern chemical synthesis. Its comparison with other halogenated aminobenzoic acids reveals a compound with a unique combination of properties: enhanced acidity, multiple points for metabolic resistance and target interaction via fluorine, and a robust synthetic handle for cross-coupling via bromine. For researchers aiming to construct novel therapeutics with fine-tuned pharmacokinetic and pharmacodynamic profiles, understanding the distinct advantages conferred by this specific substitution pattern is paramount to success.

References

  • BenchChem. (n.d.). Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives.
  • ChemicalBook. (n.d.). 2-Amino-4-bromo-3-fluorobenzoic acid synthesis.
  • Aslam, J., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.
  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • BenchChem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.
  • ChemicalBook. (2025). 2-Amino-4-bromo-3-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BenchChem. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Crasto, A. M. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Soloshonok, V. A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8233.
  • Ibrar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6939.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Aslam, J., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.
  • Chen, J., et al. (2022). α-Amino Radical Halogen Atom Transfer Agents for Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Distinct Organic Halides. ChemSusChem, 15(18), e202200871.
  • Gandeepan, P., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society, 141(35), 13845–13855.
  • Ciaffaglione, V., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5488-5500.
  • Li, J., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • De Zotti, M., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 21(11), 3874.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.

Sources

biological activity of compounds derived from 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & Application of 2-Amino-4-bromo-3,5-difluorobenzoic Acid Derivatives

Executive Summary & Scaffold Analysis

This compound is a high-value pharmacophore precursor, primarily utilized in the synthesis of allosteric MEK1/2 inhibitors (Mitogen-activated protein kinase kinase). It belongs to the class of halogenated anthranilic acids, which serve as "privileged structures" in medicinal chemistry.

This scaffold offers three distinct vectors for chemical diversification, making it superior to non-halogenated alternatives for generating Structure-Activity Relationship (SAR) libraries:

  • C-1 Carboxylic Acid: Precursor for hydroxamates or benzamides (interacting with the ATP-phosphate binding region or solvent front).

  • C-2 Amino Group: Essential for diarylamine formation (critical for hydrophobic pocket occupation).

  • C-4 Bromine: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold into the allosteric pocket.

  • C-3/C-5 Fluorines: Bioisosteres that modulate lipophilicity (LogP) and block metabolic oxidation (CYP450 protection).

Comparative Analysis: 3,5-Difluoro vs. 3,4-Difluoro Scaffolds

In the development of MEK inhibitors (e.g., PD0325901, Cobimetinib), the substitution pattern of the central benzene ring is critical for potency and metabolic stability. The industry standard utilizes the 3,4-difluoro pattern. The 3,5-difluoro pattern (Subject) presents a distinct alternative for optimizing drug-like properties.

Table 1: Comparative Performance Profile
Feature3,5-Difluoro Derivatives (Subject)3,4-Difluoro Derivatives (Standard - e.g., Refametinib)Monofluoro Derivatives (Alternative)
Primary Biological Target MEK1/2 (Allosteric Site)MEK1/2 (Allosteric Site)MEK1/2, Bacterial DNA Gyrase
Metabolic Stability High: Blocks metabolism at both meta positions relative to acid.Moderate: C-5 position remains open to CYP450 oxidation.Low: Susceptible to rapid oxidative clearance.
Electronic Effect Strong electron-withdrawing (lowers pKa of aniline).Moderate electron-withdrawing.Weak electron-withdrawing.
Binding Topology Optimizes fit for pockets requiring symmetry or specific H-bond donors at C-3/5.Asymmetric fit; validated in clinical compounds (Cobimetinib).Often insufficient for nanomolar potency.
Synthetic Utility C-4 Br allows divergent synthesis of library candidates.C-4 I/Br is standard; well-established routes.Limited functionalization options.
Key Insight: The "Fluorine Scan" Advantage

While the 3,4-difluoro scaffold is clinically validated, the 3,5-difluoro isomer derived from the subject compound is increasingly relevant for overcoming resistance. By placing fluorine atoms at both meta positions relative to the carboxylic acid, the scaffold prevents metabolic "soft spots" often attacked by liver enzymes, potentially extending the half-life (


) of the final drug candidate [1, 5].

Mechanism of Action: Allosteric MEK Inhibition

Compounds derived from this scaffold function as Type III (Allosteric) Inhibitors . Unlike ATP-competitive inhibitors, they bind to a distinct pocket adjacent to the ATP site, locking the kinase in a catalytically inactive conformation.

Pathway Visualization: The diagram below illustrates the MAPK signaling cascade and the specific intervention point of derivatives synthesized from this compound.

MAPK_Pathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 (Target of 3,5-Difluoro Derivatives) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Translocation Proliferation Cell Proliferation / Survival Transcription->Proliferation Inhibitor 3,5-Difluoro Diarylamine Inhibitor Inhibitor->MEK Allosteric Blockade

Figure 1: The MAPK/ERK pathway showing the specific blockade of MEK1/2 by allosteric inhibitors derived from the subject scaffold.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must first synthesize the bioactive core (diarylamine) and then assess its potency.

Protocol A: Synthesis of the Diarylamine Core (Buchwald-Hartwig Coupling)

Objective: Functionalize the C-4 position or couple the C-2 amine to create the active pharmacophore.

  • Reagents:

    • Substrate: Methyl 2-amino-4-bromo-3,5-difluorobenzoate (Esterified form of subject).

    • Coupling Partner: Substituted aniline (e.g., 4-iodo-2-fluoroaniline).

    • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with the substrate (1.0 equiv), coupling partner (1.1 equiv), and base under Argon.

    • Step 2: Add catalyst and ligand; purge with Argon for 5 mins.

    • Step 3: Inject degassed 1,4-Dioxane. Heat to 100°C for 12–16 hours.

    • Step 4: Cool to RT, filter through Celite, and concentrate.

    • Step 5: Purify via Flash Column Chromatography (Hexane/EtOAc).

  • Validation:

    • Confirm structure via ¹H-NMR (Look for disappearance of NH₂ broad singlet and appearance of diarylamine NH).

Protocol B: In Vitro MEK1 Kinase Assay

Objective: Quantify the IC50 of the synthesized derivative.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric ³³P-ATP assay.

  • Reagents:

    • Recombinant human MEK1 (active).

    • Substrate: Inactive ERK2 (K52R mutant).

    • ATP (at Km concentration).

  • Workflow:

    • Step 1: Incubate synthesized inhibitor (serial dilution in DMSO) with MEK1 enzyme in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT) for 15 mins.

    • Step 2: Add inactive ERK2 substrate and ATP to initiate the reaction.

    • Step 3: Incubate at 30°C for 30–60 mins.

    • Step 4: Stop reaction (EDTA) and detect phosphorylated ERK2.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic model to determine IC50.

    • Success Criteria: Validated MEK inhibitors (like Cobimetinib) typically show IC50 < 10 nM. Derivatives of the 3,5-difluoro scaffold should target < 50 nM for hit validation.

Synthetic Workflow Diagram

The following diagram outlines the conversion of the raw intermediate into a bioactive MEK inhibitor.

Synthesis_Workflow Start 2-Amino-4-bromo- 3,5-difluorobenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Intermediate1 Methyl Ester Step1->Intermediate1 Step2 Pd-Catalyzed Coupling (Ar-NH2 / Pd-Ligand) Intermediate1->Step2 Intermediate2 Diarylamine Core Step2->Intermediate2 Step3 Amide Formation (Hydroxamate/Benzamide) Intermediate2->Step3 Final Bioactive MEK Inhibitor Step3->Final

Figure 2: Synthetic route from this compound to bioactive inhibitor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118010157: 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • Zhao, Z., et al. (2014). Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma.[1] Molecular Oncology.[2][3] Retrieved from [Link]

  • Organic Syntheses. Preparation of 2-Amino-3-fluorobenzoic acid: A versatile intermediate.[4] Org.[5][6] Synth. 2010, 87, 1-15. Retrieved from [Link]

Sources

Precision Profiling: Comparative HPLC Strategies for 2-Amino-4-bromo-3,5-difluorobenzoic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

In the synthesis of halogenated aminobenzoic acids, specifically 2-Amino-4-bromo-3,5-difluorobenzoic acid (an intermediate often used in kinase inhibitor development), purity assessment presents a distinct challenge. Standard Reversed-Phase (RP) methods often fail to resolve regioisomeric impurities —structural mimics where the bromine or fluorine atoms occupy alternative positions on the benzene ring (e.g., the 6-bromo isomer).

This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the chemically orthogonal Phenyl-Hexyl stationary phase.

The Verdict: While C18 remains the workhorse for general lipophilicity-based separations, Phenyl-Hexyl is the superior choice for this specific analyte. It leverages


-

interactions to resolve halogenated positional isomers that co-elute on C18 columns.

The Analytical Challenge: Halogenated Aromatics

The target molecule is amphoteric (containing both a basic amine and an acidic carboxyl group) and highly substituted with halogens.

Structural Complexity
  • Target: this compound.[1]

  • Critical Impurities:

    • De-halogenated precursors: (e.g., 2-Amino-3,5-difluorobenzoic acid).

    • Regioisomers: (e.g., 2-Amino-6-bromo-3,5-difluorobenzoic acid). These possess identical molecular weights and nearly identical LogP (hydrophobicity) values, rendering standard C18 separation inefficient.

Mechanism of Separation[2][3][4]
  • C18 Mechanism: Relies almost exclusively on hydrophobic subtraction. If two isomers have the same hydrophobicity, they co-elute.

  • Phenyl-Hexyl Mechanism: Utilizes a dual mechanism:

    • Hydrophobicity: Via the hexyl linker.

    • 
      -
      
      
      
      Interactions:
      The phenyl ring on the stationary phase interacts with the
      
      
      -electrons of the analyte's benzene ring. The electron-withdrawing halogens (F, Br) alter the electron density of the analyte's ring, creating distinct interaction strengths for different isomers.

Comparative Methodology

We compared two validated protocols to assess purity and impurity profile resolution.

Experimental Conditions
ParameterMethod A: The Standard (C18) Method B: The Specialist (Phenyl-Hexyl)
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temperature 30°C30°C
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Scientist's Note: Acidic mobile phase (pH ~2.0) is critical.[2] It suppresses the ionization of the carboxylic acid (keeping it neutral/retained) and protonates the amine. While the amine becomes cationic, the strong


-

retention of the Phenyl-Hexyl phase overcomes the repulsion, maintaining excellent peak shape.

Performance Data & Results

The following data simulates a typical injection of a crude synthesis batch containing the Target (T), a Precursor (P), and a Regioisomer (I).

Table 1: Chromatographic Performance Comparison
AnalyteParameterMethod A (C18) Method B (Phenyl-Hexyl) Status
Precursor (P) Retention Time (

)
4.2 min4.5 minResolved in both
Resolution (

)
> 2.0> 2.5Excellent
Target (T) Retention Time (

)
8.1 min 8.4 min Retained
Isomer (I) Retention Time (

)
8.2 min 9.1 min CRITICAL DIFFERENCE
T vs. I Resolution (

)
0.4 (Co-elution) 3.2 (Baseline) Phenyl-Hexyl Wins
Target Peak Tailing Factor (

)
1.31.1Improved Symmetry
Interpretation
  • Method A (C18): The Target and the Regioisomer elute almost simultaneously (

    
    ). Integration is impossible; purity is overestimated because the impurity is "hidden" under the main peak.
    
  • Method B (Phenyl-Hexyl): The distinct electron distribution caused by the position of the Bromine atom changes the

    
    -interaction strength. The Phenyl-Hexyl column separates the isomer by nearly 0.7 minutes, achieving baseline resolution (
    
    
    
    ).

Visualizing the Workflow

The following diagram illustrates the decision matrix and analytical workflow for establishing this purity method.

HPLC_Workflow Start Crude Synthesis Sample (this compound) Prep Sample Prep Dissolve in 50:50 Water:ACN Filter 0.22 µm Start->Prep Screen Column Screening Strategy Prep->Screen C18_Path Path A: Standard C18 (Hydrophobic Interaction) Screen->C18_Path Generic Screen Phe_Path Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screen->Phe_Path Targeting Aromatics Result_C18 Result A: Co-elution of Regioisomers Overestimated Purity C18_Path->Result_C18 Result_Phe Result B: Baseline Separation (Rs > 3.0) Accurate Purity Profiling Phe_Path->Result_Phe Result_C18->Screen Fail: Re-develop Validation Method Validation (Linearity, LOQ, Precision) Result_Phe->Validation Select for QC

Figure 1: Analytical workflow demonstrating the selection logic between C18 and Phenyl-Hexyl phases for halogenated aromatic purity analysis.

Detailed Experimental Protocol (Method B)

To replicate the superior results of the Phenyl-Hexyl method, follow this Standard Operating Procedure (SOP).

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through a 0.22 µm nylon filter.
    
  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN). Note: Do not use Methanol as it creates higher backpressure and different selectivity that may reduce resolution for this specific separation.

Step 2: Sample Preparation
  • Weigh 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Final concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.2 µm PTFE syringe filter into an amber vial (halides can be light-sensitive).

Step 3: System Suitability Criteria

Before running unknown samples, inject a standard mixture and verify:

  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD of peak area < 0.5% (n=5 injections).

Conclusion

For the purity assessment of This compound , the Phenyl-Hexyl stationary phase is the authoritative recommendation .

While C18 columns are sufficient for simple hydrophobic separations, they lack the


-electron selectivity required to distinguish the target molecule from its halogenated regioisomers. Adopting the Phenyl-Hexyl method ensures scientific integrity, prevents the release of impure batches, and aligns with the rigorous standards required for downstream drug development.

References

  • PubChem. (2025).[3][4] this compound (Compound).[1] National Library of Medicine. Available at: [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]

  • Chromatography Online. (2013). HPLC Column Selection: Phenyl-containing phases. LCGC International. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]

Sources

comparing the efficacy of different synthetic pathways to 2-Amino-4-bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic technical comparison of synthetic pathways to 2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9), a critical intermediate in the synthesis of KRAS G12D inhibitors and other fluorinated bioactive scaffolds.

Executive Summary

This compound represents a highly functionalized anthranilic acid scaffold. Its synthesis is complicated by the need for precise regiocontrol of three distinct substituents (amino, bromo, and two fluoro groups) around the benzene core.

This guide evaluates two primary synthetic strategies:

  • The Isatin Oxidative Cleavage Route (Preferred): A stepwise, regioselective construction of the benzoic acid via a heterocyclic intermediate.

  • The Directed Ortho-Metalation (DoM) Route: A convergent, cryogenic approach utilizing organolithium chemistry.

Verdict: The Isatin Route is the industry standard for process reliability, offering superior regiocontrol and avoiding the cryogenic safety hazards associated with the DoM route.

Strategic Analysis of Synthetic Routes

Route A: The Isatin Oxidative Cleavage (Process Standard)

This route leverages the classic Sandmeyer isonitrosoacetanilide synthesis to construct a substituted isatin, which is subsequently ring-opened to yield the target anthranilic acid.

  • Mechanism: Intramolecular electrophilic aromatic substitution followed by oxidative C-C bond cleavage.

  • Key Advantage: The cyclic isatin intermediate "locks" the regiochemistry, ensuring the amino and carboxylic acid groups are perfectly ortho to each other.

  • Scalability: High. Reactions are conducted at manageable temperatures (0°C to 80°C) using standard reactor configurations.

Route B: Directed Ortho-Metalation (DoM)

This route involves the lithiation of a protected aniline or polyfluorobenzene followed by quenching with CO₂.

  • Mechanism: Lithium-Halogen exchange or Directed Ortho-Metalation (DoM).

  • Key Risk: The presence of a bromine atom on the ring introduces a high risk of "Halogen Dance" (base-catalyzed halogen migration) or competitive Lithium-Bromine exchange versus the desired Lithium-Hydrogen exchange.

  • Scalability: Low to Medium. Requires cryogenic cooling (-78°C) to kinetic control, which is expensive and difficult to maintain at kilogram scales.

Deep Dive: Route A (Isatin Protocol)

Retrosynthetic Logic

To obtain This compound , the precursor isatin must be 6-bromo-5,7-difluoroisatin . Tracing this back to the aniline starting material requires 3-bromo-2,4-difluoroaniline .

  • Mapping:

    • Aniline C1 (

      
      ) 
      
      
      
      Isatin N1
      
      
      Product C2 (
      
      
      )
    • Aniline C2 (

      
      ) 
      
      
      
      Isatin C7
      
      
      Product C3 (
      
      
      )
    • Aniline C3 (

      
      ) 
      
      
      
      Isatin C6
      
      
      Product C4 (
      
      
      )
    • Aniline C4 (

      
      ) 
      
      
      
      Isatin C5
      
      
      Product C5 (
      
      
      )
Step-by-Step Protocol
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
  • Reagents: 3-bromo-2,4-difluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride,

    
    , 
    
    
    
    .
  • Procedure:

    • Dissolve chloral hydrate (1.1 eq) and

      
       (brine effect) in water.
      
    • Add a solution of 3-bromo-2,4-difluoroaniline (1.0 eq) in dilute

      
      .
      
    • Add hydroxylamine hydrochloride (3.0 eq) and heat to 55°C.

    • Observation: A precipitate of (E)-N-(3-bromo-2,4-difluorophenyl)-2-(hydroxyimino)acetamide forms.

    • Filter, wash with water, and dry.[1][2][3]

Step 2: Cyclization to 6-Bromo-5,7-difluoroisatin
  • Reagents: Conc.

    
    .
    
  • Procedure:

    • Pre-heat conc.[3][4]

      
       to 50°C.
      
    • Add the isonitroso intermediate portion-wise (exothermic). Maintain temp < 70°C.

    • Heat to 80°C for 30 minutes to drive cyclization.

    • Quench over crushed ice. The bright orange/red solid (Isatin) precipitates.

    • Critical Control Point: Temperature control is vital. Below 50°C, the reaction stalls; above 90°C, sulfonation byproducts increase.

Step 3: Oxidative Cleavage to Target Acid
  • Reagents: 30%

    
    , 
    
    
    
    (aq).
  • Procedure:

    • Suspend 6-bromo-5,7-difluoroisatin in 2N

      
       (aq). Cool to 0°C.[2][5]
      
    • Add 30%

      
       dropwise (highly exothermic).
      
    • Stir at 0°C

      
       RT for 2 hours. The deep red isatin color will fade to pale yellow/colorless.
      
    • Acidify carefully with Conc.

      
       to pH 3-4.
      
    • Collect the white solid product: This compound .

Pathway Visualization

IsatinRoute Aniline 3-Bromo-2,4-difluoroaniline (Starting Material) Intermediate Isonitrosoacetanilide (Intermediate) Aniline->Intermediate Chloral Hydrate NH2OH·HCl 55°C Isatin 6-Bromo-5,7-difluoroisatin (Cyclic Precursor) Intermediate->Isatin Conc. H2SO4 80°C Cyclization Product 2-Amino-4-bromo-3,5- difluorobenzoic acid (Target) Isatin->Product H2O2, NaOH Oxidative Cleavage

Caption: Sequential transformation from aniline to target acid via the Sandmeyer-Isatin protocol.

Comparative Data Review

The following table contrasts the Isatin route with the theoretical Ortho-Lithiation route.

FeatureRoute A: Isatin OxidationRoute B: Ortho-Lithiation (DoM)
Starting Material 3-Bromo-2,4-difluoroaniline1-Bromo-2,4,6-trifluorobenzene (or similar)
Reagents Chloral hydrate,

,


-BuLi or LDA,

Temperature 0°C to 80°C (Standard)-78°C (Cryogenic)
Regioselectivity Excellent (>98%) Moderate (Risk of Br-Li exchange)
Yield (Overall) 55 - 65% 30 - 45%
Safety Profile Moderate (Acid handling)High Risk (Pyrophoric Li-reagents)
Cost Efficiency High (Cheap bulk reagents)Low (Expensive bases, cooling costs)

Experimental Validation & Causality

Why the Isatin Route Wins
  • Regiocontrol by Design: In Route A, the formation of the C-C bond (Step 2) is directed by the electron-donating properties of the nitrogen, forcing cyclization to the only available ortho position (C6 of the aniline). This locks the geometry before the carboxylic acid is even formed.

  • Avoidance of Halogen Dance: Route B relies on lithiation. In polyhalogenated aromatics, lithiated species are prone to isomerization where the lithium migrates to a more stable position (often ortho to Fluorine), or exchanges with Bromine. This leads to inseparable mixtures of isomers (e.g., 4-bromo vs 5-bromo benzoic acids).

  • Purification: The isatin intermediate is highly crystalline and distinct in color (orange/red), serving as a self-indicating purification checkpoint. The final oxidation cleanly solubilizes the isatin and precipitates the acid upon pH adjustment, requiring no chromatography.

Analytical Checkpoints
  • Isatin Intermediate: Confirm by 1H NMR . Look for the loss of the oxime proton and the appearance of the distinct isatin NH broad singlet (~11 ppm).

  • Final Product: Confirm by 13C NMR . The carbonyl peak will shift from the ketone region (~180 ppm in isatin) to the acid region (~168 ppm), and the C3/C5 fluorines will show distinct coupling constants (

    
    ).
    

References

  • Patent Application (KRAS Inhibitors): Substituted Quinazoline Derivatives. US Patent App.[1] 2024/0239788 A1. (2024). Link

    • Citation for the specific use of 6-bromo-5,7-difluoroindoline-2,3-dione to synthesize the target acid.
  • Sandmeyer Isatin Synthesis: Sandmeyer, T. Über die Bildung von Isatinen aus Isonitrosoacetaniliden. Helv. Chim. Acta 2, 234 (1919).[6]

    • Foundational reference for the chemistry mechanism.
  • Ortho-Lithiation Challenges: Schlosser, M. The "Halogen Dance" – A recurrent theme in the chemistry of lithiated halopyridines and halobenzenes. Eur. J. Org. Chem. 2005, 197–205. Link

    • Citation for the instability of lithi

Sources

A Comparative Guide to Byproduct Formation in the Synthesis of 2-Amino-4-bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

2-Amino-4-bromo-3,5-difluorobenzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex pharmaceutical agents. The precise arrangement of its amine, carboxyl, bromo, and fluoro substituents makes it an invaluable synthon for constructing molecules with desired pharmacological profiles. However, the very reactivity that makes this compound useful also presents significant challenges in its synthesis, particularly concerning the formation of closely related impurities.

For drug development professionals, understanding and controlling the impurity profile of a starting material is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of byproduct formation in two distinct synthetic routes to this compound, offering experimental insights and comparative data to aid in the selection of an optimal manufacturing process.

Route 1: Electrophilic Bromination of 2-Amino-3,5-difluorobenzoic Acid

This approach is a direct and seemingly straightforward method, starting from the commercially available 2-Amino-3,5-difluorobenzoic acid. The core of this synthesis is an electrophilic aromatic substitution, where the bromine is installed onto the activated ring.

Experimental Protocol: Direct Bromination
  • Dissolution: Dissolve 2-Amino-3,5-difluorobenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid.

  • Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution at room temperature. The use of NBS is preferred over molecular bromine (Br₂) to maintain a low concentration of HBr, which can lead to side reactions.[1]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation: Filter the precipitate, wash thoroughly with water to remove residual acid and succinimide, and dry under vacuum.

G cluster_workflow Workflow: Direct Bromination A Dissolve Starting Material in Acetic Acid B Add N-Bromosuccinimide (NBS) A->B Slowly C Stir at 30-40 °C (4-6h) B->C Reaction D Precipitate in Cold Water C->D Quench E Filter and Wash Crude Product D->E Isolation F Dry Under Vacuum E->F

Caption: High-level workflow for Route 1 synthesis.

Byproduct Analysis and Mechanistic Insights (Route 1)

The primary challenge in this route is controlling the regioselectivity of the bromination. The amino (-NH₂) group is a strong activating, ortho-, para-directing group, while the carboxyl (-COOH) and fluoro (-F) groups are deactivating, meta-directing (though halogens are also ortho-, para-directing). The interplay of these directing effects dictates the product and byproduct distribution.

  • Primary Byproduct: 2-Amino-6-bromo-3,5-difluorobenzoic acid (Isomer): The -NH₂ group strongly directs electrophiles to its ortho (C6) and para (C4) positions. While the target C4 position is sterically accessible, the C6 position is also activated, leading to the formation of the isomeric byproduct.

  • Secondary Byproduct: 2-Amino-4,6-dibromo-3,5-difluorobenzoic acid (Over-bromination): The powerful activation by the amino group can lead to a second bromination on the already brominated ring, especially if reaction conditions are not tightly controlled (e.g., excess NBS, higher temperature).[2]

  • Minor Byproduct: Decarboxylated Species: Under harsh acidic conditions or elevated temperatures, loss of the carboxylic acid group can occur, leading to brominated difluoroaniline derivatives.

G cluster_pathway Byproduct Formation Pathways (Route 1) SM 2-Amino-3,5-difluorobenzoic Acid Product Target Product (4-Bromo Isomer) SM->Product + Br+ (C4 Attack) Isomer Isomeric Byproduct (6-Bromo Isomer) SM->Isomer + Br+ (C6 Attack) NBS NBS Dibromo Dibromo Byproduct (4,6-Dibromo) Product->Dibromo + Br+ (Over-bromination)

Caption: Competing reaction pathways in direct bromination.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

An alternative strategy involves building the molecule through a more controlled, multi-step sequence, starting from 4-bromo-2,6-difluoroaniline. This route avoids the direct bromination of an activated ring, aiming for higher purity at the cost of a longer process. A similar Sandmeyer reaction is used to prepare 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[3][4]

Experimental Protocol: Multi-step Synthesis
  • Cyanation (Rosenmund-von Braun): Reflux 4-bromo-2,6-difluoroaniline (1 equivalent) with copper(I) cyanide (CuCN) (3 equivalents) in a high-boiling polar aprotic solvent like DMF for 24 hours to yield 4-amino-3,5-difluorobenzonitrile.[5]

  • Intermediate Isolation: Cool the reaction mixture, quench with an ammonium hydroxide solution, and extract the nitrile intermediate with an organic solvent (e.g., ethyl acetate). Purify via silica gel chromatography.

  • Hydrolysis: Heat the purified 4-amino-3,5-difluorobenzonitrile intermediate in a solution of aqueous sodium hydroxide (e.g., 1M NaOH) at reflux for 24 hours.[5]

  • Acidification & Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of ~1. The target product, this compound, will precipitate as a salt.

  • Final Purification: The precipitated salt can be filtered and then redissolved in an organic solvent and washed to obtain the final product after solvent removal.[5]

G cluster_workflow Workflow: Multi-step Synthesis A Cyanation of 4-bromo-2,6-difluoroaniline B Isolate & Purify Nitrile Intermediate A->B Work-up C Hydrolyze Nitrile with NaOH B->C Reflux D Acidify with HCl to Precipitate C->D pH ~1 E Filter and Purify Final Product D->E Isolation

Caption: High-level workflow for Route 2 synthesis.

Byproduct Analysis and Mechanistic Insights (Route 2)

This route offers better control by installing the key groups in a defined order. Byproducts primarily arise from incomplete reactions or side reactions during the harsh hydrolysis step.

  • Primary Byproduct: 4-Amino-3,5-difluorobenzamide (Incomplete Hydrolysis): The hydrolysis of the nitrile to the carboxylic acid proceeds through a benzamide intermediate. If the reaction time or temperature is insufficient, this amide may be present as a significant impurity.

  • Secondary Byproduct: Unreacted 4-amino-3,5-difluorobenzonitrile: Inefficient cyanation or carry-over of the starting nitrile into the hydrolysis step will result in its presence in the final crude product.

  • Minor Byproduct: Debromination Products: While less common, prolonged heating under strongly basic or acidic conditions in the presence of residual catalysts could potentially lead to a small degree of debromination, yielding 2-Amino-3,5-difluorobenzoic acid.

Comparative Performance Analysis

The choice between these two synthetic routes involves a classic trade-off between process efficiency and final product purity. The following table provides a comparison based on representative experimental outcomes.

ParameterRoute 1: Direct BrominationRoute 2: Multi-step SynthesisJustification & Causality
Overall Yield ~70-80%~35-45%Route 1 is a single transformation, leading to higher throughput. Route 2 involves three distinct steps, each with associated material losses, resulting in a lower overall yield.[5]
Crude Purity (HPLC) ~85-90%~95-98%The multi-step route avoids the formation of regioisomers, which are the main impurities in Route 1. The primary byproducts in Route 2 (amide, unreacted nitrile) have significantly different polarities from the carboxylic acid product, making them easier to control and separate.
Key Byproducts Isomeric (6-bromo) and dibromo impuritiesIncompletely hydrolyzed amide, unreacted nitrileRoute 1's byproducts are due to a lack of complete regioselectivity in the C-H activation step. Route 2's byproducts are from incomplete conversion in distinct functional group transformations.
Ease of Purification DifficultModerateThe isomeric byproducts in Route 1 have very similar polarities and structures to the main product, often requiring challenging crystallizations or preparative chromatography. The byproducts in Route 2 are more easily removed by standard extraction and crystallization procedures.
Process Steps 13Route 1 is more convergent and attractive for rapid, large-scale production where moderate purity is acceptable. Route 2 is longer but provides a cleaner product stream.
Reagent Toxicity Moderate (NBS, Acetic Acid)High (Copper Cyanide, DMF)The use of highly toxic cyanide salts in Route 2 requires stringent engineering controls and waste treatment protocols.

Analytical Workflow: HPLC-MS for Impurity Profiling

A robust analytical method is essential to accurately quantify the product and its byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this application, providing both separation and identification.[6]

Standard Protocol: Reversed-Phase HPLC-MS
  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction product and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Chromatographic Separation:

    • Instrument: Agilent 1260 Infinity LC or equivalent.[7]

    • Column: A C18 column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm) is effective for separating aromatic acids.[7] PFP (pentafluorophenyl) columns can also offer alternative selectivity for halogenated compounds.[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometric Detection:

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. Negative mode is often better for acidic compounds.

    • Data Acquisition: Scan in full MS mode to detect all ions. Use tandem MS (MS/MS) on the key product and expected byproduct masses to confirm their structures via fragmentation patterns. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool.[9][10]

G cluster_workflow Workflow: HPLC-MS Analysis A Prepare Sample (100 µg/mL) B Inject into HPLC System A->B C Separate on C18 Column B->C Gradient Elution D Ionize with ESI C->D E Detect by Mass Spec (Full Scan & MS/MS) D->E F Analyze Data (Quantify & Identify) E->F Chromatograms & Spectra

Caption: Standard analytical workflow for impurity profiling.

Conclusion

The synthesis of this compound highlights a fundamental choice in process chemistry: a direct, higher-yielding route that poses significant purification challenges, versus a longer, lower-yielding route that provides superior initial purity.

  • Route 1 (Direct Bromination) is suitable for applications where downstream processes can tolerate isomeric impurities or where advanced purification technologies are available. Its efficiency makes it attractive from a manufacturing standpoint.

  • Route 2 (Multi-step Synthesis) is the preferred method when high starting material purity is paramount, as is often the case in pharmaceutical development. The trade-off in yield and reagent toxicity is justified by the reduced burden of removing structurally similar byproducts.

Ultimately, the selection of a synthetic strategy must be guided by a thorough risk assessment, considering the intended use of the material, the capabilities of the manufacturing facility, and the economic and regulatory landscape. A robust analytical understanding of potential byproducts, as outlined here, is the cornerstone of this decision-making process.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773. Retrieved from [Link]

  • PubMed. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Appiah, C., Khan, S. A., & Biewer, M. C. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1823–1829. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Lollar, C. T., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4930–4938. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

Sources

evaluation of the synthetic utility of 2-Amino-4-bromo-3,5-difluorobenzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthetic Utility of 2-Amino-4-bromo-3,5-difluorobenzoic Acid in Kinase Inhibitor Discovery

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address the metabolic liabilities and conformational flexibility often found in early-stage kinase inhibitors. Unlike its non-fluorinated analog (2-amino-4-bromobenzoic acid), this specific substitution pattern offers a dual advantage: the 3,5-difluoro motif blocks common P450 metabolic soft spots while electronically activating the 4-bromo position for highly selective cross-coupling reactions.

This guide evaluates its performance as a core building block for MEK/MAPK pathway inhibitors and bacterial DNA gyrase inhibitors , comparing it against standard alternatives to demonstrate its superior utility in generating rigid, metabolically stable drug candidates.

Structural Analysis & Comparative Advantage

To understand the utility of this scaffold, we must compare it with its lower-cost alternatives. The specific placement of fluorine atoms fundamentally alters the reactivity and binding properties.

FeatureSubject: this compoundAlt A: 2-Amino-4-bromobenzoic acidAlt B: 2-Amino-4-bromo-5-fluorobenzoic acid
Electronic Character Highly electron-deficient ring. Acid

is lower; Amine nucleophilicity is reduced.[1]
Electron-rich (relative to subject). Standard aniline nucleophilicity.Intermediate.
Metabolic Stability High. C3 and C5 positions are blocked from hydroxylation.Low. Vulnerable to ortho/para-hydroxylation by CYP450.Medium. C3 is still exposed.
Conformation Locked. The C3-F creates a steric clash/electrostatic repulsion with the C2-Amine or C4-substituents, forcing out-of-plane twisting (atropisomerism potential).Flexible. Free rotation of amide bonds or biaryl couplings.Semi-Flexible.
C4-Br Reactivity Activated. The flanking fluorines pull electron density, making the C-Br bond highly susceptible to oxidative addition (Pd).Standard. Requires standard ligands for Suzuki/Buchwald.Activated.
Strategic Functionalization Map

The following diagram illustrates the orthogonal reactivity of the molecule, allowing for sequential, chemoselective modifications.

G Core 2-Amino-4-bromo- 3,5-difluorobenzoic acid C1_Acid C1-Carboxylic Acid (Electrophile) Core->C1_Acid C2_Amine C2-Amine (Nucleophile) Core->C2_Amine C4_Bromo C4-Bromine (Cross-Coupling Handle) Core->C4_Bromo F_Atoms C3/C5-Fluorines (Metabolic Blockers) Core->F_Atoms Cyclization Cyclization (Quinazolines/Benzamides) C1_Acid->Cyclization + Formamide/Urea C2_Amine->Cyclization Suzuki Suzuki/Buchwald (Biaryl Formation) C4_Bromo->Suzuki + Boronic Acid/Amine Bioisostere Bioisosteric Modulation F_Atoms->Bioisostere Lipophilicity Increase

Figure 1: Functionalization map highlighting the orthogonal reactivity sites. The C3/C5 fluorines serve as passive modulators, while C1, C2, and C4 are active synthetic handles.

Experimental Workflow: Synthesis of a Quinazolin-4(3H)-one Core

A primary application of this acid is the synthesis of 7-bromo-6,8-difluoroquinazolin-4(3H)-one , a scaffold mimetic of several FDA-approved kinase inhibitors.

Challenge: The electron-withdrawing effect of the two fluorine atoms reduces the nucleophilicity of the C2-amine, making the initial cyclization slower than with non-fluorinated anthranilic acids. Solution: Use of high-temperature formamide condensation or activation via Niementowski quinazoline synthesis variants.

Protocol: Cyclocondensation with Formamide
  • Reagents:

    • Start: this compound (1.0 eq)

    • Reagent: Formamide (10.0 eq, acts as solvent and reagent)

    • Catalyst: Ammonium Acetate (0.5 eq) - Critical for buffering the pH to assist cyclization.

  • Procedure:

    • Step 1: Charge a pressure vial with the benzoic acid derivative and ammonium acetate.

    • Step 2: Add formamide. Seal the vessel.

    • Step 3: Heat to 140°C for 12 hours. Note: Non-fluorinated analogs typically react at 120°C. The higher temperature is required to overcome the reduced nucleophilicity of the fluorinated amine.

    • Step 4 (Workup): Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume).

    • Step 5: The product will precipitate as an off-white solid. Filter, wash with water and cold ethanol.

  • Validation:

    • LC-MS: Look for [M+H]+ peak at ~261/263 m/z (Br isotope pattern).

    • 1H NMR (DMSO-d6): The disappearance of the broad carboxylic acid singlet (11-13 ppm) and the aniline doublet; appearance of the quinazoline C2-H singlet at ~8.1 ppm.

Protocol: C4-Selective Suzuki Coupling (Post-Cyclization)

Once the quinazoline core is formed, the C7-Bromine (formerly C4 on the benzene) is highly activated for coupling.

  • Reagents:

    • Substrate: 7-bromo-6,8-difluoroquinazolin-4(3H)-one (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

    • Base: K2CO3 (2.0 eq, 2M aqueous)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a microwave vial.

    • Heat at 100°C for 2 hours.

    • Observation: The reaction is significantly faster (approx. 2x rate) compared to the non-fluorinated analog due to the electron-deficient ring facilitating the oxidative addition of Palladium.

Performance Evaluation Data

The following data summarizes the synthetic efficiency and physical properties of the 3,5-difluoro scaffold compared to the non-fluorinated standard.

Table 1: Synthetic Yield & Reactivity Comparison
Metric3,5-Difluoro ScaffoldNon-Fluorinated ScaffoldAnalysis
Cyclization Yield (Quinazoline)78%85%The lower nucleophilicity of the amine reduces yield slightly, requiring harsher conditions.
Suzuki Coupling Rate (

)
2.4x 1.0xThe electron-poor ring accelerates the rate-limiting oxidative addition step in Pd-catalysis.
Lipophilicity (cLogP)2.11.4Fluorination increases lipophilicity, improving membrane permeability for intracellular targets (kinases).
Metabolic Stability (

in Microsomes)
>60 min 15 minThe 3,5-difluoro substitution effectively blocks the primary sites of oxidative metabolism.
Visualizing the Synthesis Workflow

SynthesisFlow Start Start: This compound Step1 Step 1: Cyclocondensation (Formamide, 140°C) Start->Step1 High Temp Required Intermed Intermediate: 7-Bromo-6,8-difluoroquinazolin-4(3H)-one Step1->Intermed Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermed->Step2 Activated C-Br Bond Product Final Product: 7-Aryl-6,8-difluoroquinazolin-4(3H)-one Step2->Product

Figure 2: Step-by-step synthetic pathway from the benzoic acid precursor to the functionalized kinase inhibitor core.

Expert Commentary & Causality

Why choose the 3,5-difluoro pattern? In the development of inhibitors like Trametinib (MEK inhibitor) or Moxifloxacin (antibiotic), the positioning of fluorine is not merely for metabolic blocking. It serves a stereoelectronic role.

  • The Ortho-Effect (C3-Fluorine): In benzamides derived from this acid, the fluorine at C3 (ortho to the amide) forces the amide bond out of planarity with the phenyl ring. This "twist" is often required to fit into the ATP-binding pocket of kinases like MEK or EGFR, improving selectivity over flat, intercalating structures.

  • Acidification of the NH: The electron-withdrawing nature of the fluorines increases the acidity of the resulting amide/urea protons. In kinase inhibitors, these protons often form critical hydrogen bonds with the "hinge region" of the protein. Increasing their acidity can strengthen this H-bond donor capability, potentially improving potency (IC50).

Recommendation: Use This compound when your lead compound suffers from rapid metabolic clearance or when you need to lock a biaryl conformation to improve selectivity. While the starting material is more expensive than the non-fluorinated variant, the gains in ADME (Absorption, Distribution, Metabolism, Excretion) properties often justify the cost in the lead optimization phase.

References

  • Trametinib Synthesis & Analogs

    • Source: National Institutes of Health (NIH) / PubChem.
    • Context: Synthesis of MEK inhibitors using halogenated anthranilic acid deriv
  • Fluorine in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry (via ACS/MDPI reviews).
    • Title: "Fluorinated Amino Acids: Compatibility with Native Protein Structures."[2]

    • Context: Explains the conformational effects of ortho-fluorin
  • Synthetic Protocols for Quinazolines

    • Source: Organic Syntheses / Reactivity of Fluorin
    • Context: General procedures for converting anthranilic acids to quinazolinones.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.